H-Lys(Z)-OMe.HCl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27894-50-4 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27894-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Lys(Z)-OMe.HCl: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of H-Lys(Z)-OMe.HCl, a critical building block in peptide chemistry. The information presented herein is intended to equip researchers and professionals in drug development and related fields with the detailed knowledge required for the effective utilization of this compound.
Chemical Properties and Structure
This compound, also known as Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine.[1] In this form, the epsilon-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified as a methyl ester. The alpha-amino group is present as a hydrochloride salt. These modifications allow for regioselective reactions in peptide synthesis.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | [2] |
| Molecular Weight | 330.81 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 114-118 °C | |
| Optical Activity | [α]20/D +13.0 to +17.0° (c=1, H₂O) | |
| Solubility | Soluble in DMSO | |
| Purity (typical) | ≥97.5% (HPLC) |
Structural Information
The chemical structure of this compound is foundational to its role in synthesis. The Z-group provides robust protection to the side-chain amine, while the methyl ester protects the C-terminus.
| Identifier | Value | Reference |
| SMILES | COC(=O)--INVALID-LINK--OCC1=CC=CC=C1)N.Cl | [2] |
| InChI | InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | [2] |
Experimental Protocols
This compound is a valuable reagent for solution-phase peptide synthesis. The following protocols provide detailed methodologies for its use in the formation of a dipeptide, followed by the deprotection of the Z-group.
Synthesis of a Dipeptide: Fmoc-Ala-Lys(Z)-OMe
This protocol details the coupling of N-α-Fmoc-L-alanine (Fmoc-Ala-OH) with this compound to form the dipeptide Fmoc-Ala-Lys(Z)-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) dropwise at room temperature and stir for 15 minutes to neutralize the hydrochloride salt, yielding the free amine.
-
-
Activation of Fmoc-Ala-OH:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to form the active ester.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ala-OH solution to the neutralized H-Lys(Z)-OMe solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Fmoc-Ala-Lys(Z)-OMe.
-
Deprotection of the Z-group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the lysine side chain of the synthesized dipeptide using catalytic transfer hydrogenation.
Materials:
-
Fmoc-Ala-Lys(Z)-OMe
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or formic acid
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide, Fmoc-Ala-Lys(Z)-OMe (1.0 eq), in methanol.
-
Carefully add 10% Pd/C (catalytic amount, e.g., 10-20% by weight of the peptide).
-
Add ammonium formate (excess, e.g., 5-10 eq) or formic acid as the hydrogen donor.
-
-
Hydrogenolysis:
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, Fmoc-Ala-Lys-OMe.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Expected ¹H NMR Spectrum of this compound:
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.1 ppm (singlet, 2H): Methylene protons of the benzyloxycarbonyl group (-O-CH₂-Ph).
-
~3.7 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).
-
~4.0 ppm (triplet, 1H): Alpha-proton of the lysine backbone.
-
~3.1 ppm (quartet, 2H): Epsilon-methylene protons of the lysine side chain adjacent to the Z-protected amine.
-
~1.2-1.9 ppm (multiplets, 6H): Beta, gamma, and delta methylene protons of the lysine side chain.
-
Broad signals for amine protons.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), such as acetonitrile/water with a small amount of formic acid for ESI.
Expected Mass Spectrum: For H-Lys(Z)-OMe (the free base), the expected [M+H]⁺ ion would be at m/z 331.19. The hydrochloride salt itself is not typically observed directly. High-resolution mass spectrometry can be used to confirm the elemental composition.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationships in the synthetic application of this compound.
Caption: Workflow for dipeptide synthesis and subsequent Z-group deprotection.
Caption: Logical flow of the synthetic transformation.
References
An In-depth Technical Guide to the Function of the Z-Protecting Group in Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide chemistry, serving as a robust protecting group for amines. Its application to lysine, an amino acid with two primary amino groups (α-amino and ε-amino), is critical for the controlled synthesis of peptides and other complex molecules. This guide provides a detailed overview of the Z-group's function, its application in handling lysine's unique structure, and the relevant experimental considerations.
Core Function of the Z-Protecting Group
The primary role of any protecting group in synthesis is to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions.[1] Lysine presents a specific challenge due to its two nucleophilic amino groups. During peptide synthesis, it is essential to differentiate between the α-amino group, which forms the peptide bond, and the side-chain ε-amino group.
The Z-group, a carbamate, effectively deactivates the nucleophilicity of the amino group it is attached to.[2] Its key functions and characteristics include:
-
Prevention of Side Reactions : By protecting the ε-amino group of lysine (forming N-ε-Z-lysine), the Z-group prevents the formation of branched peptides where the peptide chain could erroneously extend from the side chain.[3]
-
Stability : The Z-group is stable under a wide range of conditions, including the basic conditions often used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group, another common α-amino protecting group.[4][5] This stability is crucial for orthogonal protection strategies, where one protecting group can be removed without affecting another.[6][7]
-
Enhanced Crystallinity : The introduction of the aromatic Z-group often makes the protected amino acid derivatives easier to crystallize, which facilitates purification.[8]
-
Racemization Suppression : The Z-group helps to suppress racemization at the α-carbon during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.[4][6]
The Z-group is particularly prominent in solution-phase peptide synthesis.[3] While less common in modern solid-phase peptide synthesis (SPPS) compared to groups like Boc (tert-butoxycarbonyl), its principles and applications remain fundamental to organic and medicinal chemistry.[3]
Chemical Properties and Orthogonality
The utility of the Z-group is defined by the specific conditions required for its removal, which are distinct from those used for other common protecting groups. This "orthogonality" allows for selective deprotection, a key principle in complex multi-step syntheses.[7]
-
Cleavage Conditions : The Z-group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C).[7][8] This process is very mild and occurs under neutral pH, leaving most other functional groups intact.[2]
-
Acid Lability : Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF), can also cleave the Z-group.[4][9] This provides an alternative deprotection pathway, though it is less mild than hydrogenolysis.
-
Orthogonality with Fmoc and Boc : The Z-group is stable to the mild basic conditions (e.g., piperidine) used to remove Fmoc groups and the moderate acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove Boc groups.[3][4] This makes it an excellent choice for protecting the lysine side chain in both Fmoc- and Boc-based peptide synthesis strategies.[3]
Data Presentation: Deprotection Methods for Z-Group
The choice of deprotection method is critical and depends on the presence of other sensitive functional groups in the molecule. The following table summarizes common deprotection reagents and their typical conditions.
| Deprotection Method | Reagent/Catalyst | Typical Conditions | Key Considerations |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C (5-10%) | Methanol or Ethanol, Room Temp, 1 atm H₂ | Most common and mildest method.[7][8] Not suitable for molecules containing other reducible groups (e.g., alkynes, alkenes, some sulfur-containing residues like methionine). |
| Transfer Hydrogenolysis | Pd/C, H₂ donor (e.g., ammonium formate, cyclohexene) | Methanol or Ethanol, Reflux | Avoids the need for gaseous hydrogen. Can be faster than standard hydrogenation. |
| Strong Acidolysis | HBr in Acetic Acid (33%) | Room Temperature, 1-2 hours | Harsh conditions. Can cleave other acid-labile groups.[4] |
| Lewis Acidolysis | AlCl₃ in Hexafluoroisopropanol (HFIP) | Room Temperature | Offers good functional group tolerance and is a safer alternative to HBr/AcOH.[10] |
| Dissolving Metal Reduction | Sodium (Na) in liquid Ammonia (NH₃) | -78 °C | Very powerful reducing conditions, capable of cleaving even very stable Z-groups. Also reduces other groups.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-ε-Z-L-lysine
This protocol describes the selective protection of the ε-amino group of L-lysine. The reaction relies on the differential basicity of the α- and ε-amino groups, often mediated by a copper complex to temporarily mask the α-position.
Materials:
-
L-lysine hydrochloride
-
Basic copper(II) carbonate
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl)
-
EDTA (Ethylenediaminetetraacetic acid)
Procedure:
-
L-lysine hydrochloride is dissolved in hot water and treated with basic copper(II) carbonate to form a copper chelate, which protects the α-amino and carboxyl groups.
-
The solution is cooled, and a solvent like THF is added, followed by sodium bicarbonate to act as a base.
-
Benzyl chloroformate is added dropwise to the cooled, stirring solution. The reaction is allowed to proceed for several hours at room temperature.
-
After the reaction, the copper is removed. This can be achieved by acidifying the solution with HCl and treating it with a chelating agent like EDTA or by bubbling hydrogen sulfide gas through the solution to precipitate copper sulfide.
-
The resulting N-ε-Z-L-lysine is then isolated, typically through crystallization, and its purity is confirmed by techniques like NMR and mass spectrometry.
Protocol 2: Deprotection of N-ε-Z-L-lysine via Catalytic Hydrogenolysis
This protocol details the removal of the Z-group to liberate the free ε-amino group.
Materials:
-
N-ε-Z-L-lysine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or similar solvent
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite™
Procedure:
-
The Z-protected lysine derivative is dissolved in a suitable solvent like methanol in a round-bottom flask.
-
A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere. The reaction is then stirred under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected product. The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[7]
Visualizing the Workflow
The following diagrams illustrate the key processes involving the Z-protecting group in the context of lysine.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
solubility of H-Lys(Z)-OMe.HCl in different solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Nε-(Benzyloxycarbonyl)-L-lysine methyl ester hydrochloride, commonly abbreviated as H-Lys(Z)-OMe.HCl. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility experimentally. It includes a detailed experimental protocol, a structured table for data presentation, and a workflow diagram for solubility assessment.
Introduction to this compound
This compound is a protected amino acid derivative frequently used as a building block in peptide synthesis.[1] Its hydrochloride salt form is intended to enhance solubility and stability, facilitating its use in various reaction conditions.[1][2] Understanding the solubility of this compound in different solvents is critical for its effective application in synthetic chemistry, particularly for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
As comprehensive, peer-reviewed quantitative solubility data for this compound across a variety of solvents is scarce in the public domain, the following table is provided as a template for researchers to record their own experimental findings. This structured approach ensures data is recorded in a consistent and comparable manner.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Method | Equilibrium Time (h) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | e.g., pH of saturated soln |
| Methanol (MeOH) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |
| Ethanol (EtOH) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |
| Dimethylformamide (DMF) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |
| Dichloromethane (DCM) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |
| Acetonitrile (ACN) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | Shake-Flask | 24 | Data to be determined | Data to be determined | Relevant for biological assays |
| Add other solvents as required |
Experimental Protocol for Solubility Determination
To generate the data for the table above, the Equilibrium Shake-Flask Method is recommended as it is considered a reliable and widely used technique for measuring thermodynamic solubility.[4][5]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[4] A visual excess of solid should remain at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] The system should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 hours, but this should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[6][7]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid. Filter the aliquot immediately through a syringe filter to remove all solid particles.[5][6]
-
Sample Preparation for Analysis: Dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method. HPLC is a common and precise technique for quantifying amino acid derivatives.[8][][10]
-
HPLC Method Development: A reversed-phase column (e.g., C18) is typically suitable. The mobile phase may consist of a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA). Detection can be performed via UV absorbance, typically between 200-280 nm.[10] A calibration curve must be generated using standard solutions of this compound of known concentrations.
-
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Replication: The entire experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. who.int [who.int]
- 7. enamine.net [enamine.net]
- 8. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Strategic Role of H-Lys(Z)-OMe·HCl in the Synthesis of Bioactive Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide science, the precise assembly of amino acids to create bioactive molecules is paramount. Among the arsenal of tools available to peptide chemists, protected amino acid derivatives play a crucial role in ensuring the fidelity of the synthetic process. This technical guide delves into the core functionalities and applications of Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, commonly known as H-Lys(Z)-OMe·HCl, a key building block in the solution-phase synthesis of bioactive peptides. We will explore its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of specific biologically active peptides, supported by quantitative data and workflow visualizations.
Fundamental Properties of H-Lys(Z)-OMe·HCl
H-Lys(Z)-OMe·HCl is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is esterified as a methyl ester. The α-amino group is present as a hydrochloride salt. This strategic combination of protecting groups makes it particularly suitable for solution-phase peptide synthesis.[1]
The key features of H-Lys(Z)-OMe·HCl include:
-
Nε-Z Protection: The benzyloxycarbonyl (Z) group is a well-established protecting group for the lysine side chain. It is stable under the conditions required for peptide coupling and can be removed under specific conditions, most commonly through catalytic hydrogenation.[2] This prevents unwanted side reactions at the ε-amino group during chain elongation.
-
C-Terminal Methyl Ester: The methyl ester protects the carboxylic acid functionality, preventing it from participating in the peptide bond formation until it is intentionally deprotected, typically through saponification (alkaline hydrolysis).
-
Free α-Amino Group: The presence of a free α-amino group (as a hydrochloride salt) allows for the direct coupling of the next amino acid in the peptide sequence.
A summary of the key chemical and physical properties of H-Lys(Z)-OMe·HCl is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | [3] |
| Molecular Weight | 330.81 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | [1] |
| Reaction Suitability | Solution-phase peptide synthesis | [1] |
The Core of Bioactive Peptide Synthesis: Methodologies and Protocols
The utility of H-Lys(Z)-OMe·HCl is most evident in the stepwise, solution-phase synthesis of peptides. This classical approach, while often more labor-intensive than solid-phase peptide synthesis (SPPS), offers advantages in terms of scalability and purification of intermediates.
General Workflow for Dipeptide Synthesis using H-Lys(Z)-OMe·HCl
The following diagram illustrates a typical workflow for the synthesis of a dipeptide where H-Lys(Z)-OMe·HCl serves as the C-terminal residue.
Detailed Experimental Protocol: Synthesis of a Boc-Protected Dipeptide
This protocol provides a detailed methodology for the coupling of an N-terminally Boc-protected amino acid to H-Lys(Z)-OMe·HCl.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
H-Lys(Z)-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Neutralization and Coupling: In a separate flask, dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.
-
Reaction: Filter the DCU from the activated amino acid solution and add the filtrate to the neutralized H-Lys(Z)-OMe·HCl solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure Boc-protected dipeptide.
Deprotection Strategies
The selective removal of the protecting groups is a critical step in the synthesis of the final bioactive peptide.
Z-Group Removal (Catalytic Hydrogenation):
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation. A common method is catalytic transfer hydrogenation, which offers a milder and often faster alternative to traditional hydrogenation with hydrogen gas.[4][5]
Protocol for Z-Group Deprotection by Catalytic Transfer Hydrogenation:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol or formic acid.
-
Add a hydrogen donor, such as formic acid or ammonium formate.[4]
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Methyl Ester Saponification:
The C-terminal methyl ester is typically cleaved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (e.g., THF) and water.
Application in the Synthesis of Bioactive Peptides: The Case of Tuftsin Analogs
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory properties. Its synthesis and the synthesis of its analogs are of significant interest for therapeutic applications. H-Lys(Z)-OMe·HCl can be a key starting material for the solution-phase synthesis of tuftsin and its derivatives.
A study on the synthesis of tuftsin analogs containing an isopeptide bond utilized conventional solution-phase methods.[6] While the specific use of H-Lys(Z)-OMe·HCl is not explicitly detailed in the abstract, the general approach of stepwise elongation in solution is consistent with the application of such a building block. The synthesis would involve the coupling of a protected proline residue to the free α-amino group of H-Lys(Z)-OMe·HCl, followed by further chain elongation and deprotection steps.
The following table summarizes hypothetical quantitative data for the synthesis of a dipeptide intermediate for a tuftsin analog, based on typical yields in solution-phase synthesis.
| Reactants | Product | Coupling Method | Solvent | Yield (%) | Purity (%) |
| Boc-Pro-OH + H-Lys(Z)-OMe·HCl | Boc-Pro-Lys(Z)-OMe | DCC/HOBt | DCM | 85-95 | >95 (after chromatography) |
Experimental Workflow for Bioactivity Assessment
Once the desired peptide is synthesized and purified, its biological activity must be assessed. The following diagram outlines a general workflow for evaluating the bioactivity of a synthetic peptide.
A detailed protocol for a common bioactivity assay, the MTT assay for cell viability, is provided below.[7]
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the synthetic peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
Conclusion
H-Lys(Z)-OMe·HCl remains a valuable and versatile building block for the solution-phase synthesis of bioactive peptides. Its well-defined protecting group strategy allows for the controlled and sequential assembly of amino acids, leading to the creation of complex peptide structures. The methodologies and protocols outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The successful synthesis and subsequent bioactivity assessment of novel peptides will continue to drive innovation in the fields of medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. H-D-Lys(Z)-OMe HCl | C15H23ClN2O4 | CID 56777289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and functional studies of tuftsin analogs containing isopeptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups
For researchers, scientists, and drug development professionals, the precise chemical synthesis of peptides is a foundational tool for innovation. The success of this intricate process hinges on a sophisticated strategy of temporarily masking reactive functional groups to direct the orderly assembly of amino acids. This guide provides a comprehensive exploration of the theory and practice of protecting groups in peptide synthesis, with a focus on the prevalent Boc and Fmoc strategies. Detailed experimental protocols, comparative data, and logical workflows are presented to equip the modern peptide chemist with the knowledge to navigate this critical aspect of their work.
The Principle of Orthogonal Protection in Peptide Synthesis
The art of peptide synthesis lies in the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another. However, amino acids are bifunctional molecules, and their side chains can also contain a variety of reactive moieties. Without a strategy to control their reactivity, a chaotic polymerization would occur. The concept of "protecting groups" is the solution to this challenge.[1] A protecting group is a chemical moiety that selectively blocks a functional group from reacting, is stable to the conditions of subsequent reactions, and can be removed under specific conditions without affecting the rest of the molecule.[1]
The elegance of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is rooted in the principle of orthogonality .[2][3] This principle dictates the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[2] This allows for the selective deprotection of one functional group while others remain intact, a crucial capability for the stepwise elongation of the peptide chain and for the synthesis of complex peptides with branches or cyclic structures.[3]
A typical peptide synthesis strategy involves three orthogonal classes of protecting groups:
-
Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]
-
Permanent side-chain protecting groups: These mask the reactive functionalities of the amino acid side chains and are only removed at the final step of the synthesis.[4]
-
Semi-permanent protecting groups: These are used for specific applications, such as on-resin cyclization or branching, and can be removed selectively without affecting the temporary or permanent groups.[2]
References
H-Lys(Z)-OMe.HCl: A Technical Guide for the Synthesis of Lysine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-Lys(Z)-OMe.HCl, a key building block for the synthesis of lysine-containing peptides. This document details its chemical and physical properties, provides structured experimental protocols for its use in solution-phase peptide synthesis, and visualizes the critical steps of the synthesis process.
Core Properties of this compound
This compound, or Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine, where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a methyl ester. This dual protection makes it a valuable reagent in solution-phase peptide synthesis.[1][2]
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound, facilitating its effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | [3] |
| Molecular Weight | 330.81 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][3] |
| Purity (Assay) | ≥97.5% (HPLC) | [1][5] |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | [1][5] |
| Melting Point | 75-77 °C | [6] |
| Solubility | Soluble in DMSO (200 mg/mL) | [3] |
| Storage Conditions | 4°C, sealed storage, away from moisture. For solutions in solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Structural Information
The chemical structure of this compound is fundamental to understanding its reactivity and role in peptide synthesis.
Caption: Chemical structure of this compound.
Synthesis of Lysine-Containing Peptides: Experimental Protocols
The following section outlines a generalized, step-by-step protocol for the synthesis of a dipeptide using this compound in a solution-phase approach. This involves the coupling of an N-terminally protected amino acid, followed by deprotection steps.
General Workflow for Dipeptide Synthesis
The synthesis of a dipeptide, for instance, Fmoc-Ala-Lys(Z)-OMe, from this compound and Fmoc-Ala-OH, follows a logical sequence of protection, coupling, and deprotection steps.
Caption: General workflow for dipeptide synthesis using this compound.
Detailed Methodologies
Protocol 1: Coupling of an N-Protected Amino Acid
This protocol describes the formation of a peptide bond between this compound and an N-Fmoc protected amino acid.
-
Materials:
-
This compound
-
N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the N-Fmoc protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the N-Fmoc amino acid solution to 0 °C in an ice bath and add DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU, and add the filtrate to the neutralized H-Lys(Z)-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group
The Z-group is typically removed by catalytic transfer hydrogenation, a milder alternative to high-pressure hydrogenation.
-
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Formic acid or Ammonium formate (as a hydrogen donor)
-
Methanol
-
-
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add formic acid or ammonium formate as the hydrogen donor.[1][7]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
-
Caption: Deprotection of the Z-group via catalytic transfer hydrogenation.
Protocol 3: Saponification of the Methyl Ester
Hydrolysis of the methyl ester is necessary for C-terminal elongation or to obtain the free carboxylic acid. Caution is advised as this step can sometimes lead to racemization.[6] The use of lithium hydroxide (LiOH) is often preferred to minimize this risk.[8][9]
-
Materials:
-
Peptide methyl ester
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the peptide methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Conclusion
This compound is a versatile and valuable reagent for the incorporation of lysine into peptides via solution-phase synthesis. Its protective group strategy allows for selective reactions at the N-terminus, C-terminus, and the lysine side chain. The protocols outlined in this guide provide a framework for the successful synthesis of lysine-containing peptides. Researchers should optimize these conditions based on the specific peptide sequence and scale of the reaction. Careful monitoring of each step is crucial to ensure high purity and yield of the final product.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 9. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Lys(Z)-OMe.HCl
These application notes provide a comprehensive protocol for the synthesis of peptides in solution-phase, specifically incorporating the protected amino acid H-Lys(Z)-OMe.HCl (Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride). This method is particularly suited for the synthesis of di- or tripeptides and peptide fragments, offering a cost-effective alternative to solid-phase synthesis for larger scale production.
Introduction
Solution-phase peptide synthesis is a classical yet powerful technique for constructing peptide chains. This method involves the sequential coupling of protected amino acids in a homogenous solution, followed by deprotection and purification steps. The use of this compound provides a lysine residue with its ε-amino group protected by a benzyloxycarbonyl (Z) group and its C-terminus protected as a methyl ester (OMe). This orthogonal protection strategy allows for the selective deprotection of the Nα-amino group for chain elongation, while the side chain and C-terminus remain protected.
This protocol will detail the coupling of an Nα-protected amino acid to this compound, followed by the deprotection of the Nα-group, and finally, the saponification of the methyl ester and hydrogenolysis of the Z-group.
Experimental Protocols
Materials and Reagents
-
This compound
-
Nα-Boc-protected amino acid (e.g., Boc-Ala-OH, Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Step 1: Coupling of Nα-Boc-Amino Acid to this compound
This procedure describes the coupling of an Nα-Boc-protected amino acid to the free amino group of this compound using DCC and HOBt as coupling agents.
-
Preparation of H-Lys(Z)-OMe: Dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.1 eq) dropwise at 0°C and stir for 20 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the Nα-Boc-amino acid (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in DCM to this solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the solution from step 2 to the solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Nα-Deprotection of the Boc Group
This step involves the removal of the Nα-Boc protecting group to allow for further chain elongation or to yield the final dipeptide with a free N-terminus.
-
Deprotection Reaction: Dissolve the Boc-protected dipeptide from Step 1 in a solution of 25-50% TFA in DCM.
-
Reaction Time: Stir the solution at room temperature for 1-2 hours.
-
Monitoring the Reaction: Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM several times to ensure complete removal of TFA.
-
The resulting product is the TFA salt of the dipeptide, which can be used directly in the next coupling step or neutralized for other applications.
-
Step 3: Final Deprotection (Saponification and Hydrogenolysis)
This two-part final deprotection removes the C-terminal methyl ester and the lysine side-chain Z-group.
-
Reaction Setup: Dissolve the protected dipeptide in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Reaction Setup: Dissolve the product from the saponification step in methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final deprotected dipeptide.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a dipeptide, Boc-Ala-Lys(Z)-OMe.
| Parameter | Value |
| Step 1: Coupling | |
| This compound | 1.0 eq |
| Boc-Ala-OH | 1.0 eq |
| DCC | 1.1 eq |
| HOBt | 1.0 eq |
| DIPEA | 1.1 eq |
| Reaction Time | 12-24 hours |
| Temperature | 0°C to Room Temp. |
| Typical Yield | 85-95% |
| Step 2: Nα-Deprotection | |
| TFA in DCM | 25-50% |
| Reaction Time | 1-2 hours |
| Temperature | Room Temp. |
| Typical Yield | >95% (quantitative) |
| Step 3.1: Saponification | |
| LiOH | 1.5 eq |
| Reaction Time | 2-4 hours |
| Temperature | Room Temp. |
| Typical Yield | 80-90% |
| Step 3.2: Hydrogenolysis | |
| 10% Pd/C | 10-20% w/w |
| Reaction Time | 12-24 hours |
| Temperature | Room Temp. |
| Typical Yield | >95% (quantitative) |
Visualization
The following diagram illustrates the workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: Workflow of solution-phase dipeptide synthesis.
Application Notes and Protocols for the Coupling Reaction of H-Lys(Z)-OMe.HCl with N-α-Protected Amino Acids using DCC and HOBt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of the amino acid derivative H-Lys(Z)-OMe.HCl with an N-α-protected amino acid using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) methodology. This procedure is a cornerstone of solution-phase peptide synthesis, enabling the formation of a peptide bond.
Introduction
The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. The DCC/HOBt coupling method is a widely used and cost-effective approach for this purpose. DCC acts as the activating agent for the carboxylic acid, while HOBt is an additive that enhances the reaction rate and, crucially, suppresses racemization of the chiral amino acid centers.[1] This method is particularly suitable for solution-phase synthesis, although the removal of the dicyclohexylurea (DCU) byproduct, which is sparingly soluble, requires careful purification steps.[1]
Reaction Principle
The coupling reaction proceeds in several steps:
-
The carboxyl group of the N-α-protected amino acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
This intermediate can then react with the amino group of H-Lys(Z)-OMe to form the desired peptide bond.
-
However, the O-acylisourea intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, a non-reactive byproduct.
-
HOBt mitigates these side reactions by rapidly converting the O-acylisourea into an HOBt-active ester. This active ester is less reactive than the O-acylisourea, which reduces the risk of racemization, yet it is sufficiently reactive to couple efficiently with the amine component.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the coupling of an N-α-Boc-protected amino acid (Boc-Phe-(D)Trp) with this compound.
| Parameter | Value | Reference |
| Reactants | ||
| H-(D)Trp-Lys(Z)-OMe.HCl | 1.0 eq | US04435385 |
| Boc-Phe-OH | 1.0 eq | US04435385 |
| DCC | 1.0 eq | US04435385 |
| HOBt | 1.0 eq | US04435385 |
| Triethylamine (NEt3) | 1.0 eq | US04435385 |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 10 mL / g of amine | US04435385 |
| Reaction Conditions | ||
| Initial Temperature | -20 °C | US04435385 |
| Intermediate Temperature | 0 °C | US04435385 |
| Final Temperature | Room Temperature | US04435385 |
| Reaction Time | ~18 hours at 0°C, then 1 day at RT | US04435385 |
| Work-up & Purification | ||
| DCU Removal | Filtration | [2] |
| Product Isolation | Precipitation with water from methanol | US04435385 |
| Yield | ||
| Expected Yield | Not specified in reference, but generally moderate to high |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a dipeptide by coupling an N-α-protected amino acid with this compound using DCC and HOBt.
Materials:
-
N-α-protected amino acid (e.g., Boc-Phe-OH)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (NEt3) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 10 mL per gram).
-
To this solution, add the N-α-protected amino acid (e.g., Boc-Phe-OH, 1.0 eq) and HOBt (1.0 eq).
-
Add triethylamine (1.0 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature until all solids are dissolved.
-
-
Activation and Coupling:
-
Cool the reaction mixture to -20 °C using an appropriate cooling bath.
-
In a separate flask, dissolve DCC (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the DCC solution to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir for approximately 18 hours at 0 °C, followed by 1 day at room temperature. A white precipitate of dicyclohexylurea (DCU) will form during the reaction.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (monitored by TLC), filter off the precipitated DCU and wash the filter cake with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the resulting residue in methanol.
-
Add water to the methanol solution until precipitation of the product is observed.
-
Collect the solid product by filtration, wash it with a 4:1 mixture of water/methanol, and dry it under vacuum to yield the purified peptide.
-
-
Purification (Alternative):
-
After filtration of DCU, the filtrate can be diluted with a suitable organic solvent like ethyl acetate.
-
The organic layer should be washed sequentially with 1 N HCl, saturated aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization if necessary.[2]
-
Visualizations
References
Deprotection of Z-Group from Lysine Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under various conditions and its susceptibility to removal under specific, mild protocols make it highly valuable. This document provides detailed application notes and protocols for the deprotection of the Z-group from a lysine methyl ester substrate, a common step in the synthesis of lysine-containing molecules. The primary methods covered are catalytic hydrogenation and acidolysis.
Overview of Deprotection Strategies
The removal of the Z-group is most commonly achieved via hydrogenolysis. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds under mild conditions and results in the formation of the free amine, toluene, and carbon dioxide as byproducts. An alternative method, particularly useful when the molecule contains other functionalities susceptible to reduction (like alkenes or alkynes), is acidolysis using reagents such as hydrogen bromide (HBr) in acetic acid.[1][2][3]
Comparative Data of Deprotection Conditions
The selection of a deprotection method depends on the overall molecular structure, functional group tolerance, and desired reaction scale. The following table summarizes common conditions for the deprotection of Z-protected lysine methyl ester.
| Method | Reagents & Catalyst | Solvent | Temperature | Time | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂ (gas, 1 atm), 10% Pd/C (5-10 mol%) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp. (20-25°C) | 2-16 h | >95% | Most common and cleanest method. Catalyst is flammable. |
| Transfer Hydrogenation | Ammonium formate (HCOONH₄) or Cyclohexene, 10% Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Room Temp. to 50°C | 1-6 h | >90% | Avoids the use of H₂ gas; convenient for standard lab setups.[4] |
| Acidolysis | 33% HBr in Acetic Acid (HBr/AcOH) | Acetic Acid (AcOH) or Dichloromethane (DCM) | Room Temp. (20-25°C) | 30-60 min | 85-95% | Fast and effective.[3] Strong acid can affect other acid-labile groups. |
| Lewis Acid-Mediated | Aluminum chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp. (20-25°C) | 1-3 h | High | Offers good functional group tolerance, avoiding reduction of other groups.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ Gas
This is the most widely used protocol for Z-group deprotection due to its high yield and clean byproducts.
Materials:
-
Nε-Z-L-lysine methyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (ACS grade or anhydrous)
-
Hydrogen gas (H₂) balloon or supply
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask, add Nε-Z-L-lysine methyl ester (1.0 eq).
-
Solvent Addition: Dissolve the substrate in methanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a stream of inert gas. Caution: Pd/C is pyrophoric and may ignite in the presence of solvent and air.
-
Hydrogenation: Seal the flask and purge the system with an inert gas. Then, evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales, a hydrogenation apparatus (e.g., Parr shaker) is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting lysine methyl ester is often of high purity and may not require further purification. If necessary, it can be purified by crystallization or column chromatography.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method is a convenient alternative to using hydrogen gas.
Materials:
-
Nε-Z-L-lysine methyl ester
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (ACS grade)
Procedure:
-
Reaction Setup: Dissolve Nε-Z-L-lysine methyl ester (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.
-
Reagent Addition: Add ammonium formate (3-5 eq) portion-wise to the stirred suspension. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40-50°C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-6 hours).
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Protocol 3: Acidolysis using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
Nε-Z-L-lysine methyl ester
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: Dissolve Nε-Z-L-lysine methyl ester (1.0 eq) in a minimal amount of glacial acetic acid if necessary, or use it directly if it's an oil.
-
Reagent Addition: Add 33% HBr in acetic acid (2-4 eq) to the substrate at room temperature with stirring.
-
Reaction Monitoring: The reaction is typically rapid, often completing within 30-60 minutes. Monitor by TLC or LC-MS.
-
Work-up: Once complete, precipitate the product hydrobromide salt by adding the reaction mixture dropwise to a large volume of cold, stirred anhydrous diethyl ether.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether to remove residual acetic acid and byproducts.
-
Drying: Dry the product under vacuum to yield the lysine methyl ester as its hydrobromide salt.
Visualized Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for catalytic hydrogenation and the simplified reaction mechanism.
Caption: Experimental workflow for Z-group deprotection via hydrogenation.
Caption: Simplified reaction mechanism for catalytic hydrogenolysis of the Z-group.
References
Application Notes and Protocols for Dipeptide Synthesis using H-Lys(Z)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide chemistry and drug development, the synthesis of dipeptides serves as a fundamental step in the construction of more complex peptide-based therapeutics, diagnostic agents, and research tools. H-Lys(Z)-OMe.HCl, or Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a critical building block in this process. Its structure incorporates a protected α-amino group (as a hydrochloride salt), a protected ε-amino group with a benzyloxycarbonyl (Z) group, and a C-terminal methyl ester, making it an ideal candidate for solution-phase peptide synthesis.
This document provides detailed application notes and experimental protocols for the synthesis of dipeptides utilizing this compound. It is intended to guide researchers through the coupling, deprotection, and purification steps, ensuring high yield and purity of the final dipeptide product.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in dipeptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₄·HCl | |
| Molecular Weight | 330.81 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥97.5% | |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | |
| Storage | Store at -20°C to -80°C for long-term stability. | [1] |
Experimental Protocols
This section outlines a comprehensive, step-by-step protocol for the synthesis of a model dipeptide, Boc-Ala-Lys(Z)-OMe, using this compound and Boc-protected alanine (Boc-Ala-OH).
Coupling of Boc-Ala-OH with this compound
This protocol details the formation of the peptide bond between Boc-Ala-OH and this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent and 1-Hydroxybenzotriazole (HOBt) to minimize racemization.
Materials:
-
Boc-Ala-OH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and a minimum amount of DMF to ensure complete dissolution.
-
Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes.
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Boc-Ala-OH solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the cooled Boc-Ala-OH solution and stir for 30 minutes at 0°C.
-
Add the activated Boc-Ala-OH solution to the neutralized H-Lys(Z)-OMe solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-Lys(Z)-OMe.
Purification of the Protected Dipeptide
The crude dipeptide is purified using silica gel column chromatography.
Materials:
-
Crude Boc-Ala-Lys(Z)-OMe
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude dipeptide in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Boc-Ala-Lys(Z)-OMe.
Deprotection of the Dipeptide
This protocol describes the sequential removal of the Boc and Z protecting groups, as well as the hydrolysis of the methyl ester.
a) Boc Group Deprotection:
-
Dissolve the purified Boc-Ala-Lys(Z)-OMe in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA, yielding H-Ala-Lys(Z)-OMe.TFA.
b) Methyl Ester Hydrolysis:
-
Dissolve the H-Ala-Lys(Z)-OMe.TFA in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield H-Ala-Lys(Z)-OH.
c) Z Group Deprotection (Catalytic Hydrogenation):
-
Dissolve the H-Ala-Lys(Z)-OH in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected dipeptide, H-Ala-Lys-OH.
Quantitative Data Summary
The following table provides representative data for the synthesis of the model dipeptide. Actual results may vary depending on the specific amino acids and reaction conditions used.
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| Coupling | Boc-Ala-Lys(Z)-OMe | This compound & Boc-Ala-OH | 85-95 | >95 (after purification) | TLC, HPLC, NMR |
| Boc Deprotection | H-Ala-Lys(Z)-OMe.TFA | Boc-Ala-Lys(Z)-OMe | >95 (crude) | - | TLC |
| Ester Hydrolysis | H-Ala-Lys(Z)-OH | H-Ala-Lys(Z)-OMe.TFA | 90-98 | >95 (after workup) | TLC, HPLC |
| Z Deprotection | H-Ala-Lys-OH | H-Ala-Lys(Z)-OH | >95 | >98 (after purification) | HPLC, Mass Spec |
Experimental Workflow and Logic
The synthesis of dipeptides using this compound follows a logical progression of protection, coupling, and deprotection steps. This workflow is designed to ensure the specific formation of the desired peptide bond while preventing unwanted side reactions.
References
Enzymatic Cleavage of C-Terminal Methyl Esters in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, particularly in solution-phase strategies, the protection of the C-terminal carboxylic acid is a critical step to ensure controlled, stepwise elongation of the peptide chain. Methyl esters are a common and convenient choice for this purpose. However, their removal (deprotection) via conventional chemical methods, such as alkaline saponification, presents significant challenges. These methods can induce side reactions like the hydrolysis of sensitive side-chain amides (e.g., in asparagine and glutamine), cleavage of base-labile protecting groups, and a notable risk of racemization at the C-terminal amino acid.[1]
Chemoenzymatic synthesis offers a mild and highly selective alternative for the deprotection of C-terminal esters.[2] Proteolytic enzymes, under carefully controlled conditions, can exhibit significant esterase activity while minimizing their inherent amidase (peptide bond-cleaving) activity.[1] This approach leverages the high stereoselectivity of enzymes, virtually eliminating the risk of racemization and preserving the integrity of sensitive amino acid residues.[2] The use of enzymes operates under mild, aqueous conditions (often near neutral pH and physiological temperatures), enhancing the "green chemistry" profile of the synthesis process.[2][3]
This document provides detailed application notes and protocols for the enzymatic cleavage of C-terminal methyl esters using common proteases, aimed at researchers in peptide chemistry and drug development.
Enzymes for C-Terminal Methyl Ester Cleavage
Several proteases have been successfully employed for the selective hydrolysis of peptide esters. The choice of enzyme is dictated by the amino acid residue at the C-terminus of the peptide, as enzyme activity is highly sequence-specific.
-
α-Chymotrypsin : This serine protease exhibits strong specificity for cleaving peptide bonds and esters C-terminal to large hydrophobic and aromatic amino acids, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[4][5] Its activity can be modulated by reaction conditions to favor esterolysis over proteolysis.
-
Subtilisin : A serine endopeptidase from Bacillus species, subtilisin has a broad substrate specificity but is effective in hydrolyzing esters.[6][7] It has been shown to be particularly useful in organic solvents or aqueous-organic mixtures, which can help suppress its proteolytic activity.[8]
-
Papain : A cysteine protease from papaya, papain is known to catalyze peptide bond formation and hydrolysis.[8] It preferentially acts on residues following a hydrophobic unit and can be used for ester cleavage under controlled conditions.[9]
-
Thermitase, Porcine Liver Esterase (PLE), and Carboxypeptidase A : These enzymes have also been investigated for the hydrolysis of tri- and tetrapeptide esters, expanding the toolkit available for selective C-terminal deprotection.[1]
Key Considerations for Successful Cleavage
Optimizing the enzymatic cleavage of a peptide methyl ester requires careful control over several parameters to maximize the desired esterase activity while suppressing unwanted side reactions.
-
Enzyme Specificity : The primary consideration is the C-terminal residue of the peptide. The chosen enzyme must have a high affinity for this residue to ensure efficient catalysis. For example, α-chymotrypsin is the enzyme of choice for a C-terminal phenylalanine methyl ester.[4]
-
Suppression of Proteolytic Activity : The most significant challenge is preventing the enzyme from cleaving internal peptide bonds. This can be achieved by:
-
Reaction Time : Minimizing incubation time to the point where ester cleavage is complete but peptide cleavage has not significantly begun.
-
Organic Co-solvents : The addition of water-miscible organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can alter the enzyme's conformation, reducing its amidase activity while retaining sufficient esterase function.[1]
-
pH Control : Operating at a pH that is optimal for esterase activity but sub-optimal for amidase activity can provide an additional layer of control.
-
-
Substrate Solubility : Protected peptides are often poorly soluble in purely aqueous buffers. The use of co-solvents like DMF and DMSO is often necessary to dissolve the substrate and make it accessible to the enzyme.[1]
-
Reaction Monitoring : The progress of the deprotection should be closely monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the optimal endpoint and analyze product purity.[1]
General Experimental Workflow
The enzymatic deprotection process follows a straightforward workflow, from substrate preparation to final product analysis. The key steps are outlined in the diagram below.
References
- 1. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Peptide synthesis: chemical or enzymatic | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 4. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PeptideCutter [web.expasy.org]
- 6. Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index | PLOS One [journals.plos.org]
- 7. Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
Application Notes and Protocols for Monitoring H--Lys(Z)-OMe.HCl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the coupling reaction of Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe.HCl). Effective reaction monitoring is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing impurity formation in peptide synthesis.[1][2] The techniques described herein—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—are commonly employed to track the progress of peptide coupling reactions.
Introduction to this compound Coupling
This compound is a protected amino acid derivative frequently used in solution-phase peptide synthesis.[3] The molecule contains a free α-amino group, a methyl-esterified C-terminus, and a benzyloxycarbonyl (Z) protected ε-amino group on the lysine side chain. In a typical coupling reaction, the α-amino group of this compound reacts with the activated carboxyl group of an N-protected amino acid or a peptide fragment to form a new peptide bond. Monitoring the consumption of the starting materials and the formation of the product is essential for successful synthesis.
Reaction Monitoring Techniques: An Overview
Several analytical techniques can be employed to monitor the progress of the this compound coupling reaction. The choice of method often depends on the available instrumentation, the scale of the reaction, and the level of detail required.
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and straightforward method for qualitative monitoring of reaction progress. It allows for the simultaneous visualization of starting materials, products, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of the product. Reversed-phase HPLC is particularly well-suited for separating the relatively polar starting materials from the more hydrophobic peptide product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[5] This technique is invaluable for confirming the identity of the desired product and identifying any impurities by their mass-to-charge ratio.[2][4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for in-situ and real-time reaction monitoring.[7] It can provide detailed structural information and quantitative data on the conversion of reactants to products without the need for sample workup.[7]
Data Presentation: Quantitative Analysis of Reaction Progression
The following table summarizes typical quantitative data that can be obtained from HPLC and NMR monitoring of a representative this compound coupling reaction. The data illustrates the conversion of the starting material to the dipeptide product over time.
| Time (minutes) | This compound (% Remaining) | N-protected Amino Acid (% Remaining) | Dipeptide Product (% Formation) |
| 0 | 100 | 100 | 0 |
| 15 | 65 | 68 | 32 |
| 30 | 35 | 38 | 60 |
| 60 | 10 | 12 | 88 |
| 90 | < 2 | < 3 | > 97 |
| 120 | < 1 | < 1 | > 99 |
Caption: Representative quantitative data from HPLC or NMR analysis of an this compound coupling reaction, demonstrating the progress of the reaction towards completion.
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively assess the progress of the coupling reaction by observing the disappearance of starting materials and the appearance of the product spot.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Dichloromethane:Methanol, 95:5 v/v or Ethyl Acetate:Hexane, 1:1 v/v)
-
Visualization agent (e.g., Ninhydrin stain, UV lamp)
-
Capillary tubes for spotting
Protocol:
-
Prepare the TLC developing chamber by adding the chosen mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
At various time points during the reaction (e.g., t=0, 15, 30, 60, 120 minutes), withdraw a small aliquot (1-2 µL) of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the baseline of a TLC plate. Also spot the starting materials (this compound and the N-protected amino acid) as standards.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the TLC plate thoroughly.
-
Visualize the spots. For UV-active compounds (like the Z-protected lysine), use a UV lamp (254 nm). To visualize the free amino group of unreacted this compound, stain the plate with a ninhydrin solution and gently heat. Primary amines will produce an intense blue or purple color.[8]
-
The reaction is considered complete when the spot corresponding to this compound is no longer visible.
High-Performance Liquid Chromatography (HPLC) Monitoring
Objective: To quantitatively determine the percentage conversion of the reaction by measuring the peak areas of the reactants and the product.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction aliquots quenched at different time points (e.g., by dilution in Mobile Phase A)
Protocol:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Prepare quenched samples by taking aliquots from the reaction mixture at specific time intervals and diluting them in a known volume of Mobile Phase A to stop the reaction.
-
Inject a standard of this compound to determine its retention time.
-
Inject a standard of the N-protected amino acid to determine its retention time.
-
Inject the quenched reaction samples.
-
Run a linear gradient to elute the compounds. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm for the Z-group).
-
Integrate the peak areas of the starting materials and the product.
-
Calculate the percentage conversion based on the disappearance of the limiting reactant's peak area or the appearance of the product's peak area relative to an internal standard or assuming response factors are similar.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Objective: To confirm the identity of the product and any byproducts by their mass-to-charge ratio while monitoring reaction progress.
Protocol: The protocol for LC-MS is similar to the HPLC protocol, with the addition of a mass spectrometer detector.
-
Follow steps 1-7 of the HPLC protocol.
-
The eluent from the HPLC column is directed into the mass spectrometer.
-
Set the mass spectrometer to scan a relevant m/z range to detect the molecular ions of the starting materials and the expected product. For example, for this compound (MW: 330.81), the [M+H]⁺ ion would be at m/z 331.8. The expected product's m/z will be the sum of the masses of the coupled amino acid residue and H-Lys(Z)-OMe minus the mass of water.
-
Analyze the mass spectra corresponding to the chromatographic peaks to confirm their identities.
-
This method is particularly useful for identifying unexpected side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
Objective: To obtain real-time, quantitative data on the reaction kinetics by monitoring the changes in the NMR signals of reactants and products.[7]
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃)
Protocol:
-
Set up the reaction directly in an NMR tube using a deuterated solvent. Alternatively, take aliquots from a larger scale reaction and quickly transfer them to an NMR tube containing deuterated solvent for analysis.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the starting materials. For this compound, key signals include the α-proton, the methyl ester protons, and the aromatic protons of the Z-group.
-
Initiate the coupling reaction (e.g., by adding the coupling reagent).
-
Acquire a series of ¹H NMR spectra at regular intervals.
-
Monitor the decrease in the intensity of specific, well-resolved signals of the starting materials and the corresponding increase in the intensity of new signals from the product. For example, a shift in the α-proton signal of the lysine residue upon peptide bond formation is a good indicator of reaction progress.
-
To quantify the conversion, integrate a characteristic signal of a reactant and a product. The percentage conversion can be calculated from the relative integrals of these peaks.[7]
Visualizations
Caption: General workflow for monitoring this compound coupling reactions.
Caption: Simplified chemical pathway of the this compound coupling reaction.
References
- 1. Online liquid chromatography mass spectrometry to improve process development of solid-phase peptide syntheses - American Chemical Society [acs.digitellinc.com]
- 2. lcms.cz [lcms.cz]
- 3. H-Lys(Z)-OMe 盐酸盐 ≥97.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. gilson.com [gilson.com]
- 6. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Synthesis of Antimicrobial Peptides Utilizing H-Lys(Z)-OMe.HCl: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the synthesis of antimicrobial peptides (AMPs) using Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe.HCl). These guidelines focus on the principles of solution-phase peptide synthesis, purification, and subsequent evaluation of antimicrobial activity.
Introduction
Antimicrobial peptides are a promising class of therapeutic agents due to their broad-spectrum activity and lower propensity for inducing resistance compared to traditional antibiotics.[1][2] Lysine-rich cationic peptides are particularly effective, as they interact with and disrupt the negatively charged membranes of bacteria.[2][3] The synthesis of these peptides is a critical step in their development and evaluation. While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis offers advantages for specific applications and scale-up. This note details the use of this compound, a key building block for incorporating a protected lysine residue in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of lysine, preventing unwanted side reactions during peptide bond formation.[4]
Data Presentation: Antimicrobial Activity of Lysine-Containing Peptides
The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various lysine-rich peptides against a panel of pathogenic bacteria. Lower MIC values indicate higher potency.
Table 1: MIC of Lysine-Substituted Peptide Analogs (µM)
| Peptide | E. coli | S. aureus | S. epidermidis |
| CM15 (Parent Peptide) | 4 | 2 | 2 |
| D3,13 Analog | 8 | 4 | 4 |
| D3,7,13 Analog | 8 | 8 | 8 |
| D3,14 Analog | 16 | 8 | 4 |
Source: Adapted from studies on the effects of D-lysine substitutions on the activity of antimicrobial peptide CM15.[5][6]
Table 2: MIC of Lipopeptides Containing Lysine-Rich Tripeptides (µg/mL)
| Lipopeptide | E. coli K-12 | S. enterica NCTC 5188 | S. aureus NCDO 949 |
| P1 (C16-YKK) | 15.63-31.25 | 31.25 | 31.25 |
| P1D (C16-Ykk) | 15.63 | 31.25 | 31.25 |
| P2 (C16-WKK) | 31.25 | 31.25-62.5 | 62.5 |
| P2D (C16-Wkk) | 31.25 | 31.25 | 31.25 |
Source: Data from studies on the self-assembly and antimicrobial activity of lipopeptides.[7][8]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Model Dipeptide (Fmoc-Ala-Lys(Z)-OMe)
This protocol describes the coupling of Fmoc-Ala-OH with this compound to form a protected dipeptide. This is a foundational step in the synthesis of a larger peptide chain.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
-
Activation of Fmoc-Ala-OH:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ala-OH solution to the neutralized H-Lys(Z)-OMe solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any urea by-product (if DCC was used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure dipeptide, Fmoc-Ala-Lys(Z)-OMe.
-
Protocol 2: Deprotection of the Z-group
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the lysine side chain.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Acetic Acid
-
Hydrogen gas supply or a hydrogen donor like ammonium formate
Procedure:
-
Dissolve the Z-protected peptide in methanol or acetic acid.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Protocol 3: Antimicrobial Susceptibility Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized peptide using a broth microdilution method.
Materials:
-
Synthesized peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate. The final concentration range should typically be from 1.95 to 1000 µg/mL.[8]
-
Prepare a bacterial suspension from an overnight culture, adjusting the density to a 0.5 McFarland standard. Dilute this suspension 100-fold in MHB.[8]
-
Inoculate each well containing the peptide dilutions with 100 µL of the diluted bacterial suspension.
-
Include sterility controls (MHB only) and growth controls (MHB with inoculum, no peptide).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the synthesis and action of antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Lysine During Peptide Coupling
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the racemization of lysine during peptide coupling. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to lysine racemization during peptide synthesis.
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for lysine?
A1: Racemization is the conversion of a pure enantiomer (typically the L-form of an amino acid) into a mixture of both L- and D-enantiomers. During peptide synthesis, the activation of the carboxylic acid of an amino acid for coupling can make the proton on its alpha-carbon acidic and susceptible to removal by a base. This leads to a loss of stereochemistry. The incorporation of a D-amino acid instead of an L-amino acid can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. While lysine is not as prone to racemization as amino acids like histidine or cysteine, controlling its stereochemistry is crucial for the synthesis of high-purity peptides.[1]
Q2: What are the primary factors that contribute to the racemization of lysine during peptide coupling?
A2: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The type of coupling reagent used to activate the carboxylic acid plays a significant role.
-
Base: The strength and steric hindrance of the base used can promote the abstraction of the alpha-proton, leading to racemization.
-
Activation Time: Prolonged activation of the amino acid before the addition of the amine component increases the risk of racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.
Q3: Which coupling reagents and additives are recommended to minimize lysine racemization?
A3: For minimizing racemization, the use of aminium/uronium or phosphonium salt-based reagents is generally recommended over carbodiimides alone.
-
Aminium/Uronium Salts: Reagents like HATU and HBTU are highly efficient and, when used with additives, show low levels of racemization.[2][3]
-
Phosphonium Salts: PyBOP is another effective reagent with a low risk of racemization.
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) , is crucial, especially when using carbodiimides like DIC . These additives form active esters that are less prone to racemization.[3][4]
Q4: How does the choice of base impact lysine racemization?
A4: The base is a critical factor. Stronger and less sterically hindered bases can increase the rate of racemization.
-
Recommended Bases: For sensitive couplings, a weaker or more sterically hindered base is preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently.
Q5: What is the optimal temperature and solvent for coupling lysine with minimal racemization?
A5:
-
Temperature: It is advisable to perform the coupling reaction at a lower temperature, for example, at 0°C, and then allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize racemization.
-
Solvent: While DMF is a common solvent for peptide synthesis, less polar solvents may reduce racemization. However, the choice of solvent is often dictated by the solubility of the reagents and the swelling of the solid support.
Q6: Are there specific side-chain protecting groups for lysine that help prevent racemization?
A6: The standard side-chain protecting group for Fmoc-based solid-phase peptide synthesis is the tert-butyloxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH ). This protecting group is generally effective and does not directly participate in the racemization mechanism at the alpha-carbon. The key to preventing racemization lies in the coupling conditions rather than the side-chain protecting group for lysine.[5]
Data Presentation
| Amino Acid Coupled | Coupling Reagent | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-Ser(tBu)-OH | HATU/HOAt | NMM | 37.6% (with 3h pre-activation) | [6] |
| Fmoc-Ser(tBu)-OH | HATU/HOAt | TMP | <3% | [6] |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | High (not quantified) | [4] |
| Fmoc-Cys(Trt)-OH | DIC/HOBt | (Base-free) | Low (not quantified) | |
| Fmoc-His(Trt)-OH | HATU | NMM | High (not quantified) | [7] |
| D-Tyr-L-Lys-L-Trp | Various | Various | ≤ 0.4% per cycle | [1] |
Disclaimer: The data presented above is for illustrative purposes to show the effect of different reagents and conditions on racemization-prone amino acids. The degree of racemization is highly sequence-dependent and will vary for lysine.
Experimental Protocols
Protocol for Low-Racemization Coupling of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize the risk of racemization during the incorporation of a lysine residue in Fmoc-based SPPS.
1. Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Lys(Boc)-OH
-
Coupling reagent: HATU
-
Additive: (Not required with HATU, but HOBt or Oxyma can be used with other reagents like DIC)
-
Base: N-methylmorpholine (NMM) or 2,4,6-collidine
-
Solvent: High-purity N,N-dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
2. Deprotection of the N-terminal Fmoc Group:
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
3. Amino Acid Coupling:
-
In a separate reaction vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add NMM (6 equivalents) to the amino acid/coupling reagent solution and vortex briefly. Note: This is an in situ activation. Avoid prolonged pre-activation times.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be started at 0°C and allowed to warm to room temperature for particularly sensitive couplings.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), allow the reaction to proceed for a longer duration or consider a second coupling.
4. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times).
-
Dry the resin under vacuum if it is the final residue, or proceed to the next deprotection and coupling cycle.
5. Quantification of Racemization (Optional):
-
After synthesis and cleavage from the resin, the peptide can be hydrolyzed to its constituent amino acids.
-
The resulting amino acid mixture can be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of L-lysine to D-lysine.
Visualization
Caption: Factors influencing lysine racemization and corresponding prevention strategies.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting aggregation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Aggregation of the growing peptide chain on the solid support is a primary cause of failed or low-yield syntheses, particularly for "difficult sequences." This guide offers a systematic approach to identifying and resolving these issues.
1. Recognizing the Signs of Aggregation
Several key indicators can signal on-resin aggregation:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed or its failure to swell adequately in the synthesis solvent is a primary visual cue.[1][2]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[1][2] This is due to the reduced accessibility of the N-terminus of the growing peptide chain.[1]
-
Inaccurate Diagnostic Tests: Colorimetric assays like the Kaiser or TNBS test may yield false negatives, indicating a complete reaction when the reactive sites are simply inaccessible due to the collapsed peptide-resin matrix.[1][3][4]
-
Physical Clumping: The resin beads may appear clumped together and fail to mix freely in the solvent.[5]
2. Understanding the Cause: "Difficult Sequences"
Aggregation is sequence-dependent and often occurs with peptides that have a high propensity to form stable secondary structures, such as β-sheets, via inter-chain hydrogen bonding.[3][6][7] Characteristics of "difficult sequences" include:
-
A high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).[4][8][9]
-
The presence of β-branched amino acids.[9]
-
Repetitive sequences.[8]
-
Aggregation is less likely before the fifth or sixth residue is coupled.[10]
Visual Guide: Troubleshooting Workflow for On-Resin Aggregation
The following flowchart provides a step-by-step guide for diagnosing and addressing peptide aggregation.
Caption: A workflow for troubleshooting low yield in SPPS.[11]
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" in the context of SPPS?
A "difficult sequence" is a peptide chain prone to forming stable secondary structures like β-sheets on the resin, leading to aggregation.[11] This aggregation blocks reagents from accessing the growing peptide chain, resulting in incomplete reactions and low yields of the desired peptide.[11] Sequences rich in hydrophobic or β-branched amino acids are often categorized as difficult.[4][8][11]
Q2: My coupling and/or deprotection reactions are slow or incomplete. Could this be caused by aggregation?
Yes, slow or incomplete coupling and deprotection are classic signs of on-resin aggregation.[1][10] The formation of secondary structures causes peptide chains to associate, physically obstructing reactive sites.[1] This leads to lower reaction rates and an increase in deletion sequences in the final product.[1]
Q3: How do pseudoproline dipeptides prevent aggregation?
Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that form a temporary ring structure, introducing a "kink" into the peptide backbone.[6][12][13] This kink disrupts the hydrogen bonding patterns necessary for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide-resin complex.[6][12][13][14] The native amino acid is restored during the final TFA cleavage.[6]
Q4: What are the advantages and potential drawbacks of using microwave-assisted SPPS (MW-SPPS)?
The main advantage of MW-SPPS is the significant acceleration of both coupling and deprotection steps through rapid and uniform heating.[1][15] This not only reduces synthesis time but also disrupts aggregation, leading to higher purity and yields, especially for difficult sequences.[15][16] However, the high temperatures can increase the risk of side reactions, such as racemization of sensitive amino acids like Cysteine and Histidine, and aspartimide formation in sequences containing Asp-Gly or Asn-Gly.[1][15]
Q5: Which solvent is best for minimizing aggregation, and why?
While N,N-Dimethylformamide (DMF) is widely used, N-methylpyrrolidone (NMP) is often considered superior for preventing aggregation, particularly with hydrophobic peptides.[13][15][17] NMP is a more effective solvating agent for growing peptide chains, which helps to prevent the inter-chain interactions that lead to aggregation.[13][15] Adding up to 25% Dimethyl sulfoxide (DMSO) to DMF or NMP can further enhance solvation and disrupt secondary structures.[15]
Visual Guide: Mechanisms of Anti-Aggregation Strategies
This diagram illustrates how different strategies work to disrupt peptide aggregation.
Caption: Overview of chemical and physical strategies to prevent peptide aggregation.[15]
Quantitative Data on Anti-Aggregation Strategies
The effectiveness of various strategies can be quantified by their impact on crude peptide purity and yield.
| Strategy | Peptide Sequence / Context | Control Condition | Improved Condition | Result | Citation(s) |
| Solvent Change | Hydrophobic transmembrane peptide (34-mer) | 100% DMF | 80% NMP / 20% DMSO | Crude yield increased from 4% to 12% | [5] |
| Microwave SPPS | A-beta 1-42 (difficult sequence) | Conventional RT Synthesis | Microwave-Assisted Synthesis | Achieved 68% crude purity in under 4 hours | |
| Pseudoproline Use | Highly aggregated sequences | Standard Fmoc-amino acids | Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold | [18] |
| Elevated Temperature | Various peptides | Room Temperature | Increased Temperature | Allows for reduced coupling times while maintaining or improving crude purity | [19] |
| Backbone Protection (Hmb/Dmb) | Aggregation-prone sequences | Standard Fmoc-amino acids | Incorporation of Hmb/Dmb protected amino acids | Substantial improvement in yield and purity | [4] |
Key Experimental Protocols
1. Protocol for Microwave-Assisted SPPS (General)
This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.[1]
-
Deprotection: The peptidyl-resin is treated with 20% piperidine in a suitable solvent (e.g., DMF or NMP). Microwave power is applied to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.
-
Washing: The resin is thoroughly washed with DMF or NMP to remove residual piperidine and byproducts.
-
Coupling: The Fmoc-amino acid (pre-activated with a coupling reagent like HBTU/HOBt and DIEA) is added to the resin. Microwave power is applied to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[15]
-
Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.[15]
-
Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.
2. Protocol for Incorporating Pseudoproline Dipeptides
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).[15]
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., PyBOP®, HBTU, 5 equivalents) in a minimum volume of DMF or NMP. Add DIPEA (10 equivalents) and mix thoroughly.[3]
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours.[3]
-
Monitoring: Check for the completion of the coupling reaction using a colorimetric test such as the Kaiser or TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step.[3]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Regeneration: The native serine, threonine, or cysteine residue is regenerated from the pseudoproline during the final TFA cleavage step.[7][18]
3. Protocol for Incorporating Hmb/Dmb-Protected Amino Acids
This protocol describes the manual coupling of an Fmoc-(Dmb/Hmb)Gly-OH dipeptide.
-
Resin Preparation: Following N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation: Dissolve the Fmoc-(Dmb/Hmb)Gly-OH dipeptide (3-5 equivalents) and an equivalent amount of a coupling reagent (e.g., HATU) in DMF. Add DIPEA (2 equivalents per equivalent of coupling reagent).
-
Coupling: Add the activated dipeptide solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF.
-
Deprotection and Subsequent Coupling: The Fmoc group of the dipeptide is removed with 20% piperidine in DMF. The subsequent amino acid can then be coupled. Coupling to the N-substituted (Dmb/Hmb) amino acid can be difficult and may require stronger coupling reagents or longer reaction times.[9][20]
-
Cleavage: The Hmb or Dmb protecting group is removed during the final TFA cleavage of the peptide from the resin.[9][12][14]
4. Protocol for Using Chaotropic Salt Washes
This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[3] This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Hmb and Dmb Derivatives | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. chempep.com [chempep.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
Technical Support Center: H-Lys(Z)-OMe.HCl in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of H-Lys(Z)-OMe.HCl in peptide synthesis. The following information addresses common side reactions and offers detailed experimental protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
A1: this compound is a derivative of the amino acid L-lysine.[1][2][3] In this compound, the ε-amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminal carboxyl group is protected as a methyl ester.[1][3] It is primarily used in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS), where the Z group serves as a "permanent" side-chain protection that is stable to the repetitive acid treatments used to remove the temporary Nα-Boc group.[1][4][5]
Q2: Under what conditions is the Z (benzyloxycarbonyl) protecting group on the lysine side chain stable and when is it removed?
A2: The Z group is generally stable under the moderately acidic conditions used for Nα-Boc deprotection (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)).[4][5][6] It is removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH), which are typically employed during the final cleavage of the peptide from the resin.[1][3][4] The Z group can also be removed by catalytic hydrogenation (e.g., H₂/Pd).[7][8]
Q3: What are the most common side reactions associated with the use of Lys(Z) in Boc-SPPS?
A3: The two primary side reactions are:
-
Premature Deprotection : Although relatively stable, the Z group can be slowly cleaved during repeated TFA treatments for Boc removal, exposing the ε-amino group. This can lead to the formation of branched peptides where the subsequent amino acid couples to the lysine side chain.[4]
-
N-Benzylation : During final cleavage with strong acids like HF or TFMSA, the Z group is removed, generating a reactive benzyl carbocation.[9][10] This carbocation can alkylate nucleophilic residues in the peptide, including the newly deprotected ε-amino group of lysine itself, resulting in an N-benzyl modification.[9][10]
Q4: Is the C-terminal methyl ester of this compound a concern during solid-phase peptide synthesis?
A4: For solid-phase peptide synthesis (SPPS), the first amino acid is typically anchored to the resin via its carboxyl group. If this compound is used as the first residue, the methyl ester would first be saponified (hydrolyzed) to the free carboxylic acid before coupling to the resin. Alternatively, Boc-Lys(Z)-OH would be used. Therefore, the methyl ester itself is not present during the chain elongation and does not typically cause side reactions in standard SPPS protocols. The compound is more commonly used in solution-phase peptide synthesis.[3][11]
Troubleshooting Guides
Issue 1: Branched Peptide Formation
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the desired peptide plus the mass of one or more amino acids from the sequence minus water (Peptide + AA - H₂O). This impurity is often difficult to separate by HPLC.
-
Potential Cause: The ε-amino Z group of a lysine residue was prematurely removed during the synthesis. The subsequent activated amino acid in the sequence then coupled to both the N-terminus of the main chain and the deprotected lysine side chain, forming a branched peptide.[4]
-
Recommended Actions:
-
Use a More Acid-Stable Protecting Group: For long or complex syntheses requiring many deprotection cycles, consider replacing Boc-Lys(Z)-OH with Boc-Lys(2-Cl-Z)-OH. The electron-withdrawing chlorine atom enhances the stability of the Z group to acid.[4]
-
Minimize TFA Exposure: Reduce the Nα-Boc deprotection time to the minimum required for complete removal (e.g., monitor with a Kaiser test).[2] Avoid unnecessarily long exposure to TFA.
-
Confirm Reagent Purity: Ensure the this compound or Boc-Lys(Z)-OH reagent is of high purity and has not degraded during storage.
-
Issue 2: N-Benzylation During Final Cleavage
-
Symptom: MS analysis reveals a peak with a mass corresponding to the target peptide plus 90 Da (C₇H₆), representing the addition of a benzyl group.
-
Potential Cause: During final cleavage with strong acids (HF, TFMSA), the cleavage of the Z group generates a benzyl carbocation (C₇H₇⁺).[9][10] This highly reactive electrophile can be "scavenged" by nucleophilic side chains, such as the ε-amino group of lysine, leading to a stable N-benzyl modification.
-
Recommended Actions:
-
Optimize Scavenger Cocktail: The key to preventing benzylation is to efficiently trap the benzyl carbocation before it can react with the peptide. Use a "soft" nucleophile as a scavenger in the cleavage cocktail.
-
For HF Cleavage: A high concentration of a scavenger like p-cresol or anisole is crucial. Thioanisole is also effective but should be used with caution as it can have its own side reactions. A recommended cocktail for peptides containing Lys(Z) is HF:p-cresol (9:1, v/v).[9][12]
-
For TFMSA Cleavage: Use a cleavage mixture of TFMSA:TFA:thioanisole:m-cresol.
-
-
Employ a Two-Step "Low-High" HF Cleavage: This method uses a lower concentration of HF in the first step to remove more acid-labile protecting groups while minimizing the generation of benzyl cations. The second step uses a higher HF concentration to cleave the more resistant groups and the peptide from the resin.[3][9][13] This reduces the overall time the peptide is exposed to high concentrations of carbocations.
-
Alternative Deprotection: If the peptide sequence allows, consider removing the Z group via catalytic hydrogenation after cleavage from the resin, which does not generate carbocations.[7]
-
Data Presentation: Cleavage Cocktails for Boc/Bzl SPPS
The selection of the appropriate cleavage cocktail is critical for minimizing side reactions. The table below summarizes common cocktails used for HF cleavage and their suitability for peptides containing sensitive residues like Lys(Z).
| Target Residue(s) | Recommended Cocktail | Ratio (v/v or v/v/w) | Key Considerations |
| Standard Peptides | HF:Anisole or HF:p-cresol | 9:1 | Anisole and p-cresol are effective scavengers for benzyl and t-butyl cations.[9][12] |
| Lys(Z), Tyr(Bzl) | HF:p-cresol | 9:1 | p-Cresol is an effective scavenger for the benzyl cations generated from these protecting groups.[9][12] |
| Trp(For) | HF:Anisole:EDT | Varies | Requires specific conditions to remove the formyl group without modifying the indole ring.[9] |
| Cys(Meb) | HF:p-cresol:p-thiocresol | 18:1:1 | The thio-scavenger helps prevent side reactions with the cysteine sulfhydryl group.[9] |
| Multiple Arg(Tos) | Low-High HF Procedure | Two steps | Requires longer reaction times or stronger conditions for complete deprotection.[3][9] |
Experimental Protocols
Protocol 1: Standard "High" HF Cleavage for Peptides with Lys(Z)
This protocol is suitable for standard peptides where benzylation risk is moderate.
-
Resin Preparation: Place the dried peptide-resin (e.g., up to 1.0 g) into the reaction vessel of a dedicated HF cleavage apparatus.
-
Add Scavengers: For each gram of peptide-resin, add 1.0 mL of p-cresol (or anisole) as a scavenger.[9][12] Add a magnetic stir bar.
-
Assemble Apparatus: Securely assemble the HF apparatus according to the manufacturer's instructions in a certified chemical fume hood.
-
Cool Reaction Vessel: Cool the reaction vessel to -5 to 0 °C using an ice-salt or dry ice/isopropanol bath.
-
Condense HF: Carefully distill anhydrous liquid HF into the reaction vessel. A typical volume is ~10 mL of HF per gram of resin.
-
Cleavage Reaction: Stir the mixture at 0 °C for 60 minutes. For peptides with more stable protecting groups like Arg(Tos), the time may need to be extended to 2 hours.[3]
-
Remove HF: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. Ensure the trap is properly charged with a base like KOH or CaO to neutralize the acid.
-
Peptide Precipitation: Once the resin appears dry, carefully disassemble the apparatus. Wash the resin/peptide mixture with 3 x 20 mL of cold diethyl ether to remove the scavengers and organic byproducts.[9]
-
Peptide Extraction: Extract the peptide from the resin using a suitable solvent, such as 20% aqueous acetic acid. Filter to remove the resin beads.
-
Lyophilization: Freeze and lyophilize the aqueous extract to obtain the crude peptide powder. Analyze the product using HPLC and MS.
Protocol 2: Nα-Boc Group Deprotection during Synthesis
This protocol describes the removal of the temporary N-terminal Boc group at each cycle of the synthesis.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes.
-
Pre-wash (Optional): Wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.
-
Deprotection: Add fresh deprotection solution (10 mL per gram of resin) and agitate the resin for 20-30 minutes at room temperature.[6]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly to remove residual acid and the cleaved t-butyl carbocations. A typical wash sequence is:
-
DCM (3x)
-
Isopropanol (1x)
-
DCM (3x)
-
-
Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[5]
-
Final Wash: Wash the resin again with DCM (3-5x) to remove excess base before proceeding to the next coupling step.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.
Visualizations
Caption: Premature deprotection of Lys(Z) leading to branched peptide formation.
Caption: N-benzylation side reaction during final acidic cleavage.
Caption: Troubleshooting workflow for Lys(Z) side reactions.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 11. peptide.com [peptide.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency with H-Lys(Z)-OMe.HCl
Welcome to the technical support center for peptide synthesis using H-Lys(Z)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the HCl in this compound, and how does it affect the coupling reaction?
A1: The HCl signifies that the α-amino group of the lysine derivative is protonated, forming a hydrochloride salt. In this state, the amine is not nucleophilic and cannot react with an activated carboxylic acid. Therefore, a base must be added to the reaction mixture to neutralize the salt and liberate the free α-amino group, enabling it to participate in the peptide bond formation.
Q2: Which base should I use for the neutralization step, and how much is needed?
A2: Sterically hindered, non-nucleophilic bases are preferred to minimize side reactions like racemization. N,N-Diisopropylethylamine (DIEA or Hünig's base) is a common choice. Typically, at least one equivalent of the base is required to neutralize the HCl salt. However, it is common practice to use a slight excess. For coupling reactions that are sensitive to base-catalyzed side reactions, using a weaker base like 2,4,6-collidine may be beneficial.
Q3: What are the most common coupling reagents to use with this compound?
A3: A variety of coupling reagents can be used, each with its own advantages:
-
Carbodiimides (e.g., EDC.HCl, DCC, DIC): These are cost-effective and widely used. They are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.[1] EDC.HCl is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient, leading to faster reaction times and higher yields with low racemization, especially when coupling sterically hindered amino acids.[2] HATU is often preferred for its high reactivity.[2] These reagents require the presence of a base to function.
Q4: Why is it important to protect the side chain of lysine during peptide synthesis?
A4: The lysine side chain contains a primary amino group (the ε-amino group) which is nucleophilic, similar to the α-amino group. If left unprotected, this side-chain amine can compete with the α-amino group during the coupling reaction. This would lead to the formation of branched peptides and a complex mixture of products, significantly reducing the yield of the desired linear peptide. The Benzyloxycarbonyl (Z) group in this compound serves as this crucial protecting group.
Troubleshooting Guide
Problem 1: Low or No Coupling Yield
| Potential Cause | Recommended Solution |
| Incomplete neutralization of the HCl salt. | Ensure at least one equivalent of a suitable base (e.g., DIEA) is added and allowed to stir for 15-20 minutes before adding the coupling reagents. |
| Insufficient activation of the carboxylic acid. | Allow the carboxylic acid to "pre-activate" with the coupling reagent (and additive, if applicable) for 5-10 minutes before adding the neutralized this compound solution. |
| Poor quality or hydrolyzed reagents. | Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-purity coupling reagents.[1][3] Store reagents in a desiccator to prevent moisture degradation. |
| Steric hindrance. | For sterically hindered amino acids, switch to a more powerful coupling reagent like HATU.[2] Consider increasing the reaction time or temperature moderately. |
| Peptide aggregation. | If synthesizing a longer peptide chain, aggregation can hinder reactivity. Try switching to a more polar solvent like NMP or adding chaotropic salts. |
Problem 2: Presence of Multiple Products in TLC or LC-MS Analysis
| Potential Cause | Recommended Solution |
| Racemization. | This is a common side reaction where the stereochemistry of the activated amino acid is inverted. To mitigate this, perform the coupling at a lower temperature (e.g., 0 °C). Always use a racemization-suppressing additive like HOBt or OxymaPure, especially with carbodiimide reagents. |
| Side reaction with the coupling reagent. | Uronium reagents like HATU or HBTU can sometimes react with the free amine of the amino acid if used in large excess, capping the chain. Avoid using a large excess of the coupling reagent. |
| Diketopiperazine formation. | At the dipeptide stage, intramolecular cyclization can occur. This is less common in solution-phase synthesis compared to solid-phase but can still be an issue. Ensuring rapid and efficient coupling can help minimize this side reaction. |
| Incomplete Z-group protection. | While the Z-group is generally stable, harsh conditions could lead to its partial removal, exposing the ε-amino group and causing branching. Ensure reaction conditions are compatible with the Z-protecting group. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for common coupling methods. Note that optimal conditions may vary based on the specific amino acid being coupled.
Table 1: EDC.HCl / OxymaPure Coupling Conditions
| Reagent | Equivalents (relative to limiting reactant) |
| N-protected Amino Acid | 1.0 |
| This compound | 1.0 |
| EDC.HCl | 1.0 |
| OxymaPure | 1.0 |
| DIEA | 1.0 |
| Data derived from a representative protocol for solution-phase peptide synthesis.[1] |
Table 2: HATU Coupling Conditions
| Reagent | Equivalents (relative to limiting reactant) |
| N-protected Amino Acid | 1.1 |
| H-Lys(Boc)-OMe.HCl (as a proxy) | 1.0 |
| HATU | 1.1 |
| DIEA | 2.2 |
| This data is based on a protocol using a similar lysine derivative and provides a strong starting point for optimization. |
Experimental Protocols
Protocol 1: General Coupling using EDC.HCl and OxymaPure
This protocol is adapted from a procedure for the synthesis of a dipeptide in solution phase.[1]
1. Materials:
-
N-α-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC.HCl (1.0 eq)
-
OxymaPure (1.0 eq)
-
DIEA (1.0 eq)
-
Anhydrous DCM and/or DMF
-
1 N HCl, 1 N Na₂CO₃, Saturated NaCl (for work-up)
-
Anhydrous MgSO₄ or Na₂SO₄
2. Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in the chosen anhydrous solvent (e.g., DCM/DMF 1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (1.0 eq) dropwise to neutralize the hydrochloride salt. Stir for 20 minutes at 0 °C.
-
In a separate flask, dissolve the N-α-protected amino acid (1.0 eq) and OxymaPure (1.0 eq) in the anhydrous solvent.
-
Add EDC.HCl (1.0 eq) to this second flask and stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.
-
Transfer the activated acid solution to the flask containing the neutralized this compound.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight (14-16 hours).
-
Monitor reaction completion using TLC or LC-MS.
3. Work-up:
-
Remove the solvent via rotary evaporation.
-
Dilute the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 N HCl, 1 N Na₂CO₃, and saturated NaCl (brine).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product as necessary, typically via silica gel chromatography.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is based on a standard procedure for HATU-mediated coupling.
1. Materials:
-
N-α-protected amino acid (1.1 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIEA (2.2 eq)
-
Anhydrous DMF
2. Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.2 eq) dropwise and stir for 20 minutes.
-
In a separate flask, dissolve the N-α-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes to pre-activate.
-
Add the activated acid solution to the neutralized this compound solution at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor reaction completion using TLC or LC-MS.
3. Work-up:
-
Follow the same work-up procedure as described in Protocol 1.
Visualizations
Caption: General workflow for solution-phase peptide coupling.
Caption: Troubleshooting logic for addressing low coupling yield.
References
Technical Support Center: Solution-Phase Peptide Synthesis
Welcome to the technical support center for solution-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help improve experimental yields and final product purity.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during solution-phase peptide synthesis in a direct question-and-answer format.
Q1: What are the most common causes of low yield in solution-phase peptide synthesis?
Low yields in solution-phase peptide synthesis can be attributed to several factors throughout the process. The primary issues include incomplete reactions, the occurrence of side reactions, and product loss during purification.
-
Incomplete Coupling: The failure to form a peptide bond between the activated amino acid and the N-terminus of the peptide chain is a major contributor to low yield. This can be caused by steric hindrance, peptide aggregation, or insufficient activation of the carboxylic acid group.[1]
-
Side Reactions: A variety of side reactions can occur, leading to the formation of impurities that are difficult to separate from the target peptide, thus reducing the isolated yield.[2][3] Common side reactions include racemization, aspartimide formation, and pyroglutamate formation.[2]
-
Peptide Aggregation: Hydrophobic sequences are particularly prone to aggregation, where peptide chains associate with each other, hindering the accessibility of the N-terminus for the next coupling step.[4][5]
-
Difficult Purification: The byproducts of coupling reactions and excess reagents can complicate the purification process.[6] Peptides with poor solubility can precipitate during work-up, and significant product loss can occur during chromatographic purification or recrystallization steps.[7][8]
-
Incomplete Deprotection: If the N-terminal protecting group is not fully removed, the subsequent amino acid cannot be coupled, leading to truncated peptide sequences and a lower yield of the desired full-length product.[9]
Q2: How can I optimize my coupling reactions to improve efficiency?
Optimizing the coupling step is critical for maximizing yield. This involves careful selection of coupling reagents, additives, solvents, and reaction conditions.
-
Choice of Coupling Reagent: Modern onium-type salts (uronium/aminium and phosphonium) are highly reactive and can significantly improve coupling efficiency, especially for sterically hindered amino acids.[10][11] Reagents like HATU, HCTU, and COMU are known for high yields and their ability to suppress side reactions.[10][12] For instance, COMU offers advantages such as high solubility and water-soluble byproducts, which simplifies the purification process.[6]
-
Use of Additives: Additives such as HOBt (Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are often used with carbodiimide coupling reagents like DCC or EDC. These additives can minimize side reactions, particularly racemization.[4][12]
-
Solvent Selection: The choice of solvent is crucial as it affects the solubility of reactants and can influence reaction rates and side reactions. Polar aprotic solvents like DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are commonly used.[13] However, for certain sequences, switching to a different solvent or adding a co-solvent like DMSO can help disrupt aggregation.[4]
-
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and reagent concentration can maximize yield.[12] For difficult couplings, strategies like "double coupling" (repeating the coupling step) can be employed to drive the reaction to completion.[12]
Q3: Which common side reactions reduce yield and how can they be prevented?
Side reactions are a major source of impurities and yield loss. Understanding and mitigating these reactions is essential.
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. It can be suppressed by using additives like HOBt or HOAt and by choosing highly efficient coupling reagents like HATU or COMU that facilitate rapid peptide bond formation.[10][12][14] The choice of solvent also plays a role; more polar solvents can sometimes favor this side reaction.[15][16]
-
Aspartimide Formation: This occurs via the cyclization of aspartic acid side chains, particularly under basic conditions used for Fmoc removal.[2][4] The resulting cyclic imide can reopen to form a mixture of α- and β-coupled peptides.[4] Adding HOBt to the deprotection solution (e.g., piperidine in DMF) can help reduce aspartimide formation.[4]
-
Pyroglutamate Formation: An N-terminal glutamine (Gln) or glutamate (Glu) residue can cyclize to form a pyroglutamate. This reaction is more rapid for Gln and can be minimized by controlling the pH during purification and avoiding heat.[2]
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of a peptide, forming an irreversible guanidine moiety that terminates chain extension.[4] This can be avoided by pre-activating the protected amino acid with the coupling reagent before adding it to the reaction mixture containing the peptide.[4]
Q4: My peptide is aggregating during synthesis. What strategies can I employ to overcome this?
Peptide aggregation is a common problem, especially with hydrophobic sequences, that can lead to incomplete reactions and low yields.[4][5]
-
Change the Solvent: Switching to NMP or adding chaotropic salts (e.g., CuLi, NaClO4) or detergents can disrupt the hydrogen bonding that causes aggregation.[4]
-
Increase Temperature: Coupling at a higher temperature can sometimes improve reaction rates and reduce aggregation.[4]
-
Use Modified Amino Acids: Incorporating pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.[5]
-
Sonication: Applying ultrasonic energy to the reaction mixture can help break up aggregates and improve reagent accessibility.[4]
-
Incorporate Solubilizing Tags: Adding a temporary solubilizing tag, such as a polyethylene glycol (PEG) chain, can enhance the solubility of the peptide.[5]
Data Presentation
Table 1: Comparative Yield of Common Coupling Reagents
The selection of a coupling reagent significantly impacts reaction efficiency and final yield. The table below summarizes the performance of several widely used reagents under typical conditions for a model peptide. Yields can vary based on the specific peptide sequence.[10]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
Experimental Protocols
Protocol 1: General Coupling Reaction using EDC/HOBt
This protocol outlines a standard procedure for coupling an N-terminally protected amino acid to a C-terminally protected amino acid or peptide fragment in solution.
-
Dissolution: Dissolve the C-terminally protected peptide fragment (1 equivalent) and the N-terminally protected amino acid (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Additive Addition: Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC·HCl (1.1 equivalents) to the cooled mixture while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or for a time determined by reaction monitoring, typically 3-24 hours).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude peptide by column chromatography or recrystallization.
Protocol 2: General Boc-Group Deprotection
This protocol describes the removal of a tert-Butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide.
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of a suitable solvent (e.g., dioxane or ethyl acetate).
-
Acid Addition: Add an ice-cold solution of 4 M HCl in dioxane (or another suitable acid like TFA) in excess (e.g., 10 equivalents).[17]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.[17]
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure.
-
Washing: Wash the resulting ammonium salt with dry diethyl ether and collect the solid product by filtration.[17] The deprotected peptide salt is typically used in the next coupling step without further purification.[17]
Visualizations
Diagram 1: General Workflow for Solution-Phase Peptide Synthesis Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. iris.unive.it [iris.unive.it]
- 16. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Z-Group (Cbz) Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of the benzyloxycarbonyl (Z or Cbz) protecting group.
Troubleshooting Guide
This guide addresses common problems encountered during Z-group deprotection in a question-and-answer format, offering specific solutions and optimization strategies.
Q1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What are the common causes and how can I resolve this?
A1: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors can be at play:
-
Catalyst Inactivity: The palladium catalyst may be old, of low quality, or deactivated.[1]
-
Solution: Use a fresh batch of catalyst. For sluggish reactions, consider a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1]
-
-
Insufficient Hydrogen Pressure or Poor Mixing: The reaction requires sufficient hydrogen availability at the catalyst surface.
-
Suboptimal Solvent: The choice of solvent can impact substrate solubility and reaction rate.
-
Solution: Polar solvents like methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) are commonly effective.[1] If the amine product is expected to be basic, adding acetic acid (AcOH) to the solvent can protonate the resulting amine, preventing it from inhibiting the catalyst and accelerating the reaction.[1]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, reducing its activity.[3]
-
Solution: As mentioned, acidification of the reaction medium with a solvent like acetic acid can mitigate this issue.[1]
-
Q2: I suspect my catalyst is being poisoned. What are common catalyst poisons for Cbz deprotection and how can I overcome this?
A2: Palladium catalysts are highly susceptible to poisoning, which can halt the deprotection reaction.
-
Common Poisons: The most common catalyst poisons are sulfur-containing functional groups (e.g., thiols, thioethers, thioureas).[4][5][6] Phosphorus compounds and some nitrogen-containing heterocycles can also deactivate the catalyst.[5]
-
Troubleshooting Strategies:
-
Increase Catalyst Loading: For substrates with known catalyst poisons, increasing the amount of Pd/C can sometimes drive the reaction to completion.
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can be more resistant to poisoning than standard Pd/C.
-
Alternative Deprotection Methods: If catalyst poisoning is severe, non-hydrogenation-based methods are recommended. Acid-catalyzed cleavage (e.g., HBr/AcOH, TFA) or nucleophilic deprotection methods can be effective alternatives.[4][6] For sulfur-containing compounds, using liquid ammonia as a solvent for hydrogenation has been reported to prevent catalyst poisoning.[6]
-
Q3: My compound contains other reducible functional groups (e.g., double bonds, nitro groups). How can I selectively deprotect the Cbz group?
A3: Chemoselectivity is a significant challenge when other reducible groups are present.
-
Catalytic Transfer Hydrogenation (CTH): This method often offers better selectivity compared to using hydrogen gas.[4] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5] By carefully selecting the hydrogen donor and reaction conditions, it is sometimes possible to selectively cleave the Cbz group.
-
Acid-Catalyzed Deprotection: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group without affecting many reducible functionalities.[7][8] However, the substrate must be stable to harsh acidic conditions.
-
Mild Lewis Acid Conditions: A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be a mild and selective method for Cbz deprotection in the presence of sensitive groups like nitro, nitriles, halogens, and double bonds.[9][10][11][12]
-
Nucleophilic Deprotection: For substrates sensitive to both reduction and strong acids, nucleophilic deprotection using reagents like 2-mercaptoethanol can be a viable option.[11]
Q4: I am observing side reactions during my acid-catalyzed Cbz deprotection. What are these and how can I minimize them?
A4: Acid-catalyzed deprotection, while useful, can lead to unwanted side reactions.
-
Acetylation with Acetic Acid: When using HBr in acetic acid, or even refluxing acetic acid, the newly formed free amine can be acetylated by the solvent.[13]
-
Solution: If acetylation is observed, consider using a different acid system that does not contain a potential acylating agent, such as TFA or HCl in an inert solvent.[7][8] Alternatively, using a more sterically hindered carboxylic acid as the solvent might reduce the rate of acylation, though this is not always successful.[13]
-
-
Degradation of Acid-Labile Groups: Other acid-sensitive protecting groups (e.g., Boc) or functionalities on your molecule may be cleaved or degraded under the harsh conditions of acidolysis.[14]
-
Solution: A thorough evaluation of the substrate's stability to the chosen acidic conditions is necessary. If degradation is an issue, a milder deprotection method should be chosen.
-
Frequently Asked Questions (FAQs)
Q: What are the standard methods for Cbz deprotection?
A: The most common methods are:
-
Catalytic Hydrogenolysis: Typically using 10% Pd/C with hydrogen gas in a polar solvent like MeOH or EtOH.[4][5] This is a very mild and high-yielding method.[14]
-
Catalytic Transfer Hydrogenation (CTH): Uses a hydrogen donor like ammonium formate in the presence of Pd/C, avoiding the need for hydrogen gas.[5][15]
-
Acid-Catalyzed Cleavage: Employs strong acids such as HBr in acetic acid, TFA, or HCl in an organic solvent.[4][7] This is useful for substrates that are incompatible with hydrogenation.
Q: How can I monitor the progress of my Cbz deprotection reaction?
A: The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine product will have a different Rf value and may require a different staining method for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of the starting material to the product by tracking their respective masses.
Q: My Cbz-protected amine is sterically hindered. What are the best strategies for deprotection?
A: Steric hindrance can significantly slow down the deprotection reaction.
-
Increase Reaction Temperature: For catalytic hydrogenolysis, increasing the temperature can often overcome the activation energy barrier.[1]
-
Higher Pressure: For particularly stubborn cases, using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can be effective.[1]
-
More Forcing Acidic Conditions: If using acid-catalyzed deprotection, longer reaction times or higher temperatures may be necessary. However, this also increases the risk of side reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions for various Cbz deprotection methods. Note that optimal conditions will vary depending on the specific substrate.
| Method | Reagents and Conditions | Typical Reaction Time | Advantages | Limitations |
| Catalytic Hydrogenolysis | 10% Pd/C (5-10 mol%), H₂ (1 atm), MeOH or EtOH, room temp. | 1-16 hours | Mild, neutral pH, high yields.[14] | Incompatible with reducible groups; catalyst poisoning.[4] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, room temp. to 60°C | 30 min - 6 hours | Avoids H₂ gas; can be more selective.[5][15] | Can also reduce some functional groups. |
| Acid-Catalyzed Cleavage (HBr/AcOH) | 33% HBr in Acetic Acid, room temp. | 1-4 hours | Effective for substrates incompatible with hydrogenation. | Harsh conditions; can affect acid-labile groups.[8] |
| Acid-Catalyzed Cleavage (TFA) | Neat TFA, room temp. | 30 min - 2 hours | Volatile acid, easy to remove. | Harsh conditions; potential for side reactions.[6] |
| Lewis Acid-Catalyzed Cleavage | AlCl₃ (3 equiv), HFIP, room temp.[9] | 2-16 hours | Mild, highly selective for Cbz over other reducible groups.[9][10] | Requires specific fluorinated solvent. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75°C[11] | 1-24 hours | Good for substrates sensitive to reduction and acid.[11] | Requires elevated temperature. |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.
-
Carefully add 10% Palladium on carbon (Pd/C) (0.1 equiv) to the solution.
-
Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask.
-
Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry on the filter paper.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[2]
Protocol 2: Acid-Catalyzed Deprotection with AlCl₃/HFIP
-
To a solution of the Cbz-protected amine (1 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (approx. 0.25 M), add aluminum chloride (AlCl₃) (3 equiv) at room temperature. The mixture will be a suspension.
-
Stir the reaction mixture at room temperature for 2 to 16 hours.
-
Monitor the reaction by TLC or UPLC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the free amine.[9]
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tdcommons.org [tdcommons.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Peptide Synthesis Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize byproducts in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in peptide synthesis?
A1: Common byproducts in peptide synthesis can be broadly categorized as follows:
-
Deletion Sequences: Peptides missing one or more amino acid residues. This is often due to incomplete coupling or deprotection steps.[1][2]
-
Truncated Sequences: Peptide chains that have stopped elongating prematurely. This can be caused by capping of unreacted amines or premature cleavage from the resin.[3]
-
Insertion Sequences: Peptides with an extra amino acid residue, which can occur if excess activated amino acid is not properly washed away.[4]
-
Racemization: The conversion of an L-amino acid to a mixture of L- and D-isomers, which can affect the peptide's biological activity.[5][6][7][8] Histidine and cysteine are particularly susceptible to racemization.[8][9]
-
Aggregation: The self-association of peptide chains on the resin, which can hinder reagent access and lead to incomplete reactions.[9][10] Hydrophobic sequences are more prone to aggregation.[9]
-
Side-Chain Reactions: Unwanted reactions involving the functional groups of amino acid side chains. Examples include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences, can lead to a mixture of alpha and beta-coupled peptides.[9][11]
-
Diketopiperazine Formation: Cyclization of the first two amino acids, especially when proline is one of them, to form a stable six-membered ring.[9]
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to a sulfoxide.[9]
-
Q2: How can I detect these byproducts in my crude peptide sample?
A2: The primary methods for detecting byproducts in synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][13][14][15]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from its impurities based on hydrophobicity. Byproducts will appear as distinct peaks from the main product peak.[12][13][16] The purity is often calculated by the ratio of the main peak area to the total area of all peaks.[17]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the components in your sample. This allows for the identification of deletion sequences (lower mass), insertion sequences (higher mass), and modifications that result in a mass shift.[3][4][18]
Q3: What are the key strategies to minimize byproduct formation?
A3: Minimizing byproducts requires careful optimization of the synthesis protocol. Key strategies include:
-
Choice of Protecting Groups: Use orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups.[19][20][21] For example, the Fmoc/tBu strategy is a common orthogonal approach.[22]
-
Selection of Coupling Reagents and Additives: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma.[7][23][24]
-
Solvent Choice: The solvent should effectively swell the resin and solubilize reagents. N-Methyl-2-pyrrolidone (NMP) can be a good alternative to Dimethylformamide (DMF) for hydrophobic sequences to reduce aggregation.[9]
-
Reaction Temperature: Lowering the reaction temperature can help reduce the rate of side reactions like racemization.[25]
-
Monitoring Reaction Completion: Use qualitative tests like the Kaiser test to ensure complete coupling at each step.[19][20][26]
Troubleshooting Guides
Issue 1: My HPLC chromatogram shows multiple unexpected peaks.
This is a common issue indicating the presence of various byproducts. The following guide will help you identify the potential causes and solutions.
Troubleshooting Workflow for Unexpected HPLC Peaks
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. Peptide Synthesis [en.bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 24. bachem.com [bachem.com]
- 25. Epimerisation in Peptide Synthesis [mdpi.com]
- 26. peptide.com [peptide.com]
Technical Support Center: Strategies to Reduce Epimerization in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate epimerization, ensuring the stereochemical integrity of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in peptide synthesis and why is it a concern?
A1: Epimerization is a chemical process where a single, pure enantiomer of an amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1][2] This loss of stereochemical integrity is a critical issue because the biological activity and overall conformation of a peptide can be drastically altered by the presence of even a single D-amino acid, where an L-amino acid is intended.[2][3][4] Epimerized products have very similar physical characteristics to the desired peptide, making them extremely difficult to separate during purification.[2][3][4]
There are two primary mechanisms for epimerization during peptide synthesis[2][5]:
-
Oxazolone Formation: The most common pathway involves the formation of an oxazol-5(4H)-one intermediate from the activated C-terminal amino acid.[2] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality.
-
Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid, forming an enolate which can then be re-protonated to form either the L- or D-isomer.[2]
Q2: Which factors have the most significant impact on epimerization?
A2: Several factors during the coupling step can influence the rate of epimerization:
-
Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of epimerization if not used correctly.[2][6]
-
Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are essential for suppressing epimerization, especially when using carbodiimides.[5][7][8] They work by forming a more stable active ester intermediate that is less prone to racemization.[1]
-
Base: The strength and steric hindrance of the base used can significantly impact epimerization.[1][5] Stronger, less hindered bases like N,N-Diisopropylethylamine (DIPEA) can increase the rate of proton abstraction and thus epimerization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][9]
-
Solvent: The polarity of the solvent plays a role. More polar solvents like N,N-Dimethylformamide (DMF) can favor epimerization.[1][10]
-
Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of epimerization.[10] Therefore, maintaining a low temperature is generally recommended to suppress this side reaction.[10]
-
Amino Acid Structure: Certain amino acids are more susceptible to epimerization. Histidine (His) and Cysteine (Cys) are notoriously prone to this side reaction.[8] Amino acids with electron-withdrawing groups in their side chains, such as Phenylglycine (Phg), also show increased susceptibility.[2]
Q3: Which coupling reagents and additives are recommended for minimizing epimerization?
A3: For couplings where there is a high risk of epimerization, the selection of the coupling reagent and additive is paramount.
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU, HBTU, and HCTU are generally considered "low-racemization" options.[1][6] COMU is a newer generation coupling reagent that incorporates the OxymaPure moiety, offering high coupling efficiency with very low epimerization rates and a better safety profile than benzotriazole-based reagents.[7][11]
-
Carbodiimides: When using carbodiimides like DIC or DCC, the use of an additive is mandatory to suppress epimerization.[1][7]
-
Additives: OxymaPure and HOAt are generally more effective at suppressing epimerization than the classic HOBt.[1][5][7] For particularly challenging couplings, Oxyma-B has shown excellent results in inhibiting epimerization, even for sensitive amino acids like Cys and His.[5]
Troubleshooting Guide
Issue: I am observing significant epimerization of a specific amino acid in my peptide sequence. What steps can I take to reduce it?
This troubleshooting guide provides a systematic approach to diagnosing and resolving epimerization issues.
Caption: A troubleshooting workflow for addressing epimerization.
Step 1: Evaluate Your Coupling Reagent and Additive
Your first line of defense is the choice of coupling chemistry.
-
If you are using a carbodiimide (e.g., DIC, DCC) without an additive: This is a likely source of the problem. It is essential to add a racemization-suppressing additive.
-
Recommendation: Switch from HOBt to more effective additives like OxymaPure or HOAt.[1][7] For particularly difficult couplings, COMU is a highly efficient aminium salt that has demonstrated a very low tendency for epimerization.[7][11]
Data Presentation: Efficacy of Coupling Additives
The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling, demonstrating the superior performance of modern additives.
| Additive | % D-Isomer Formation | Reference |
| HOBt | 1.1 - 5.0% | [1][2] |
| HOAt | 0.4 - 1.9% | [1][2] |
| OxymaPure | 0.3% | [2] |
| Oxyma-B | 0.3 - 1.0% | [2] |
| Data is compiled from representative studies and may vary based on the specific peptide sequence and reaction conditions. |
Step 2: Re-evaluate the Base
The base used during coupling plays a crucial role, especially with onium salt reagents.
-
Problem: Strong, non-hindered bases like DIPEA can accelerate the abstraction of the alpha-proton, leading to higher rates of epimerization.[1]
-
Recommendation: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[1] For some carbodiimide-mediated couplings, it may be possible to run the reaction without an additional base, which can significantly reduce epimerization.[7]
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction environment can have a substantial impact.
-
Temperature: Elevated temperatures, often used to speed up difficult couplings, can also increase epimerization.
-
Recommendation: Perform the coupling at a lower temperature, such as 0°C, to suppress the rate of epimerization.[10]
-
-
Solvent: The solvent can influence the reaction pathway.
Step 4: Implement Strategies for Problematic Amino Acids
Some amino acids require special attention due to their inherent susceptibility to epimerization.
-
Cysteine (Cys): This amino acid is particularly problematic, especially at the C-terminus.[12]
-
Histidine (His): The imidazole side chain can complicate the coupling reaction.
-
Recommendation: Protecting the imidazole nitrogen (e.g., with a Methoxybenzyl group) can greatly reduce the risk of epimerization.[8]
-
Experimental Protocols
Protocol: Quantification of Epimerization using Chiral HPLC
This protocol outlines a general method for determining the level of epimerization in a synthetic peptide sample.
Caption: Workflow for quantifying peptide epimerization via HPLC.
Methodology
-
Peptide Hydrolysis:
-
Accurately weigh a small amount of the purified peptide (e.g., 1 mg).
-
Add 6 M HCl to the sample in a sealed tube.
-
Heat the sample at 110°C for 24 hours to completely hydrolyze all peptide bonds.
-
After hydrolysis, cool the sample and remove the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization (Example using Marfey's Reagent):
-
Dissolve the dried amino acid hydrolysate in a suitable buffer (e.g., 100 µL of 0.1 M NaHCO₃).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the reaction at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
Dry the sample and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a standard reverse-phase C18 column.
-
Mobile Phase: A typical gradient would be from a lower to a higher concentration of acetonitrile in water, both containing 0.1% TFA.
-
Detection: Monitor the elution of the derivatized amino acids using a UV detector. The specific wavelength depends on the derivatizing agent used (e.g., 340 nm for Marfey's reagent).
-
Analysis: The derivatization creates diastereomers that can be separated on a standard C18 column. The L-amino acid derivative will have a different retention time than the D-amino acid derivative.
-
-
Quantification:
-
Integrate the peak areas for both the L- and D-isomer of the amino acid of interest.
-
Calculate the percentage of epimerization using the formula: % Epimerization = (Peak Area of D-isomer) / (Peak Area of D-isomer + Peak Area of L-isomer) * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. mesalabs.com [mesalabs.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
Technical Support Center: Impact of Base Selection on Racemization in Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to racemization in peptide synthesis, with a specific focus on the critical role of base selection.
Troubleshooting Guide
This guide provides solutions to common problems encountered during peptide synthesis that may be related to base-induced racemization.
Q1: I am observing a high level of racemization in my synthesized peptide. What are the likely causes related to the base?
A1: High levels of racemization are frequently linked to the choice and concentration of the base used during the coupling step. The primary causes include:
-
Base Strength and Steric Hindrance: Stronger and less sterically hindered bases can more readily abstract the alpha-proton of the activated amino acid, leading to racemization.[1][2] N,N-diisopropylethylamine (DIPEA) is a commonly used base but is known to contribute to racemization.[1]
-
Excessive Base Concentration: Using more base than necessary can increase the rate of racemization.
-
Prolonged Exposure to Basic Conditions: Longer reaction times in the presence of a base can lead to increased epimerization.
Q2: How can I reduce racemization when using carbodiimide coupling reagents?
A2: When using carbodiimides like DIC or DCC, the choice of base is crucial. To minimize racemization:
-
Use a Weaker or More Sterically Hindered Base: Consider replacing DIPEA with a weaker base such as N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine (sym-collidine).[1][3] Collidine has been shown to substantially reduce racemization compared to DIPEA and NMM.[3]
-
Optimize Base Equivalents: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 1-2 equivalents are sufficient.
-
Incorporate Additives: Always use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
Q3: My peptide contains sensitive amino acids like Cysteine (Cys) or Histidine (His) and is showing significant racemization. What specific strategies should I employ?
A3: Cysteine and Histidine are particularly susceptible to racemization.[4] The following strategies can be effective:
-
For Cysteine: The use of a hindered base like collidine is beneficial.[1] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[1] When using coupling reagents, DIC/Oxyma has been observed to cause negligible racemization for Fmoc-L-Cys(Trt)-OH.
-
For Histidine: Protecting the imidazole nitrogen can help reduce racemization.[1] Side-chain protecting groups like the methoxybenzyl (Mbom) group may also help reduce racemization.[3]
-
Low-Racemization Coupling Reagents: For particularly sensitive couplings, consider using a reagent known for lower racemization potential, such as COMU, which has demonstrated superior racemization suppression compared to HOBt-based reagents.[3]
Q4: Can the solvent choice influence base-mediated racemization?
A4: Yes, the polarity of the solvent can impact the rate of racemization. More polar solvents can favor this side reaction.[1] While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common solvents due to their excellent solvating properties, consider the following:
-
Less Polar Solvents: Where reagent and peptide solubility allows, using a less polar solvent may help to reduce racemization.
-
Solvent Effects on Base: The basicity of tertiary amines is influenced by the solvent, which in turn affects the extent of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of base-catalyzed racemization in peptide synthesis?
A1: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The base abstracts the proton at the chiral alpha-carbon of the activated amino acid, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by the amino group of the next amino acid can occur from either face of the planar oxazolone ring, resulting in a mixture of L- and D-isomers in the peptide chain.[1] A secondary mechanism is the direct enolization pathway, where the base directly abstracts the alpha-proton.
Q2: Which bases are commonly used in peptide synthesis, and how do they compare in terms of causing racemization?
A2: The most widely used organic bases in peptide condensation reactions are N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and 2,4,6-collidine. Their propensity to cause racemization is influenced by their basicity and steric hindrance. Generally, the trend for causing racemization is: DIPEA > NMM > 2,4,6-collidine. The increased steric hindrance of collidine makes it less likely to abstract the alpha-proton, thus reducing racemization.
Q3: How do coupling reagents and additives affect racemization?
A3: Coupling reagents activate the carboxylic acid of the amino acid for amide bond formation. Some reagents, particularly when used with strong bases, can promote racemization. Additives such as HOBt, HOAt, and Oxyma are used to suppress racemization, especially with carbodiimide-type condensing agents like DIC. These additives form active esters that are more reactive towards the amine component and less prone to cyclization into the problematic oxazolone intermediate.
Q4: Are there any amino acids that are not prone to racemization?
A4: Glycine is the only achiral proteinogenic amino acid, so it cannot be racemized. Proline, being a secondary amino acid, is highly resistant to racemization because its cyclic structure makes the formation of the oxazolone intermediate unfavorable.
Data on Base and Reagent Impact on Racemization
The selection of base and coupling reagents has a significant impact on the level of racemization. The following table summarizes qualitative and semi-quantitative findings on the propensity of different reagent combinations to cause racemization.
| Amino Acid | Coupling Reagent/Base Combination | Observed Racemization Level | Recommendation for Minimizing Racemization |
| General | DIPEA | Higher potential for racemization compared to NMM and collidine.[1][3] | Use a more sterically hindered or weaker base like NMM or collidine.[3] |
| General | 2,4,6-Collidine | Substantially reduced racemization compared to DIPEA and NMM.[3] | Recommended for couplings prone to racemization. |
| General | COMU | Superior racemization suppression relative to HOBt-based reagents.[3] | Use for particularly difficult or sensitive couplings. |
| Fmoc-L-Cys(Trt)-OH | Various coupling reagents | Racemization observed with most reagents. | Use DIC/Oxyma, which has been shown to result in negligible racemization. |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Some racemization observed. | Avoid this combination if possible; other reagents show negligible racemization. |
Experimental Protocols
Protocol 1: Amino Acid Hydrolysis for Chiral Analysis
This protocol describes the acid hydrolysis of a peptide sample to its constituent amino acids for subsequent chiral analysis. Using deuterated acid allows for the correction of any racemization that may occur during the hydrolysis procedure itself.[5][6]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the peptide sample into a hydrolysis tube.
-
-
Acid Hydrolysis:
-
Sample Drying:
-
After cooling, open the tube and dry the hydrolysate under vacuum to remove the acid.[5]
-
-
Reconstitution:
-
Reconstitute the dried amino acid mixture in a suitable solvent (e.g., 0.1 M HCl or the initial mobile phase for HPLC).
-
Protocol 2: Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol outlines a general procedure for the separation and quantification of D- and L-amino acid enantiomers from a hydrolyzed peptide sample.
-
Chromatographic System:
-
A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.
-
-
Chiral Column Selection:
-
Select a suitable chiral stationary phase (CSP) column. Common choices include those based on cyclodextrins, macrocyclic glycopeptides, or chiral crown ethers.[5]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase appropriate for the chosen column and amino acids. This is often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid).[5] The exact composition may require optimization.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers of each amino acid based on the retention times of analytical standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the percentage of the D-isomer for each amino acid using the formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization in peptide synthesis.
Caption: Troubleshooting workflow for high racemization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 3. mesalabs.com [mesalabs.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H-Lys(Z)-OMe.HCl and H-Lys(Boc)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This guide provides a comprehensive comparison of two commonly used lysine building blocks, H-Lys(Z)-OMe.HCl and H-Lys(Boc)-OMe.HCl, focusing on their performance, experimental applications, and potential side reactions. This objective analysis is intended to assist researchers in making informed decisions for their specific synthetic strategies.
Introduction to Lysine Protecting Groups: Z vs. Boc
Lysine, with its primary amino group on the side chain (ε-amino), necessitates protection during peptide synthesis to prevent unwanted side reactions such as chain branching. The two most common protecting groups for the ε-amino group of lysine are the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group. The choice between these two dictates the overall synthetic strategy due to their differing deprotection conditions.
-
This compound : In this derivative, the ε-amino group is protected by the Z group, which is stable to acidic and mildly basic conditions. Its removal is typically achieved through catalytic hydrogenolysis.
-
H-Lys(Boc)-OMe.HCl : Here, the ε-amino group is protected by the Boc group, which is labile to acid. Deprotection is commonly carried out using trifluoroacetic acid (TFA).
The α-amino group in both molecules is present as a hydrochloride salt, ready for peptide bond formation, while the C-terminus is protected as a methyl ester.
Performance and Physicochemical Properties
The selection between Z and Boc protection for the lysine side chain often depends on the desired orthogonality in the synthetic scheme. Orthogonality allows for the selective removal of one protecting group in the presence of others, a cornerstone of complex peptide synthesis.[1]
| Property | This compound | H-Lys(Boc)-OMe.HCl |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | C₁₂H₂₅ClN₂O₄ |
| Molecular Weight | 330.81 g/mol | 296.79 g/mol |
| Side-Chain Protection | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. | Orthogonal to hydrogenolysis-labile (e.g., Z, Bzl) and base-labile (e.g., Fmoc) protecting groups. |
| Common Application | Solution-phase synthesis, synthesis of protected peptide fragments.[2] | Both solution-phase and solid-phase peptide synthesis (Boc-SPPS).[3] |
Experimental Protocols
The following are generalized protocols for the use of this compound and H-Lys(Boc)-OMe.HCl in solution-phase peptide synthesis.
Peptide Coupling Reaction
This protocol describes a typical coupling step to form a dipeptide.
Materials:
-
N-terminally protected amino acid (e.g., Boc-Ala-OH or Z-Ala-OH)
-
This compound or H-Lys(Boc)-OMe.HCl
-
Coupling reagent (e.g., EDC.HCl, DCC, or HATU)
-
Coupling additive (e.g., HOBt or OxymaPure)
-
Base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Neutralization of the Amine Salt: Dissolve this compound or H-Lys(Boc)-OMe.HCl (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (1.0 eq) and stir the solution at room temperature for 10-15 minutes to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath.
-
Coupling: Add the coupling reagent, for instance, EDC.HCl (1.1 eq), to the cooled solution of the N-protected amino acid and HOBt. Stir for 5-10 minutes.
-
Add the neutralized lysine derivative solution from step 1 to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: The reaction mixture is typically washed sequentially with a weak acid (e.g., 1 M HCl or citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude dipeptide is purified by silica gel column chromatography.
References
A Comparative Guide to Analytical Methods for Peptides Containing Lys(Z)
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of synthetic peptides are paramount in drug development and research. Peptides containing post-translational modifications or protecting groups, such as benzyloxycarbonyl-lysine (Lys(Z)), present unique analytical challenges. The bulky and hydrophobic nature of the Z-group can significantly influence the chromatographic and mass spectrometric behavior of the peptide. This guide provides an objective comparison of key analytical methods for peptides containing Lys(Z), supported by experimental data and detailed protocols to aid in method selection and optimization.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for peptide purity analysis and quantification.[1][2] The separation is based on the hydrophobicity of the peptide. The introduction of the hydrophobic Z-group on lysine residues increases the peptide's retention on C18 columns. Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (<2 µm), resulting in significantly higher resolution, speed, and sensitivity.[3][4]
Comparative Performance: HPLC vs. UPLC for Lys(Z)-Peptide Analysis
The following table illustrates the expected performance differences between HPLC and UPLC for the analysis of a model peptide containing a Lys(Z) residue. UPLC systems, with their lower dispersion, generate narrower peaks, leading to improved resolution and higher peak capacity.[5]
| Parameter | HPLC | UPLC |
| Resolution (Peak of Interest vs. Impurity) | 1.8 | 2.9 |
| Peak Width (at half height) | 0.15 min | 0.05 min |
| Analysis Time | 30 min | 10 min |
| Solvent Consumption | ~30 mL | ~5 mL |
| Sensitivity (Signal-to-Noise Ratio) | Good | Excellent[3] |
| Limit of Quantification (LoQ) | ~0.1% | ~0.05% |
This data is illustrative and based on typical performance improvements observed when migrating from HPLC to UPLC for peptide analysis.
Experimental Protocol: RP-HPLC/UPLC Analysis of a Lys(Z)-Peptide
Objective: To assess the purity of a synthetic peptide containing a Lys(Z) modification.
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
C18 reversed-phase column (e.g., for HPLC: 4.6 x 150 mm, 3.5 µm particle size; for UPLC: 2.1 x 100 mm, 1.7 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Lys(Z)-containing peptide dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 20 minutes for HPLC or over 7 minutes for UPLC.
-
Monitor the eluent at 214 nm and 280 nm.
-
Integrate the peak areas to determine the purity of the peptide.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides. For peptides containing Lys(Z), MS analysis can verify the presence of the modification and help identify impurities related to its incomplete removal or side reactions. The choice of fragmentation technique, such as Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD), can significantly impact the quality of the data obtained.
Comparative Performance: CID vs. ETD for Lys(Z)-Peptide Fragmentation
The benzyloxycarbonyl group can influence peptide fragmentation. CID, a "slow-heating" method, often results in the loss of the protecting group as a neutral loss or a charged fragment, which can complicate spectral interpretation. ETD, a non-ergodic fragmentation method, cleaves the peptide backbone while often preserving labile modifications like the Z-group, making it advantageous for sequencing modified peptides.[6][7][8]
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Primary Fragmentation | Cleavage of peptide backbone bonds (b- and y-ions). | Cleavage of the N-Cα bond in the peptide backbone (c- and z-ions).[6] |
| Effect on Lys(Z) | Can cause facile cleavage of the Z-group, leading to a prominent neutral loss or a benzyl/tropylium ion at m/z 91. | Tends to preserve the Z-group on the lysine side chain, allowing for more comprehensive backbone fragmentation information.[9] |
| Peptide Sequence Coverage | May be incomplete due to the dominant fragmentation of the protecting group. | Often provides more complete sequence coverage for modified peptides.[9] |
| Applicability | Effective for unmodified peptides and can provide information about the presence of the Z-group through its characteristic fragmentation. | Particularly useful for sequencing peptides with labile modifications and for pinpointing the location of the Lys(Z) residue.[7] |
Experimental Protocol: LC-MS/MS Analysis of a Lys(Z)-Peptide
Objective: To confirm the molecular weight and sequence of a Lys(Z)-containing peptide.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with both CID and ETD fragmentation capabilities.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Sample: Lys(Z)-containing peptide dissolved in Mobile Phase A at a concentration of 100 µg/mL.
Procedure:
-
Perform chromatographic separation using the UPLC protocol described above.
-
Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Perform data-dependent MS/MS analysis on the precursor ion of the Lys(Z)-peptide using both CID and ETD.
-
For CID, use a normalized collision energy that provides a good balance between backbone fragmentation and protecting group loss.
-
For ETD, optimize the reaction time to maximize the number of c- and z-ions.
-
Analyze the fragmentation spectra to confirm the peptide sequence and the presence of the Lys(Z) modification.
Amino Acid Analysis (AAA)
Amino acid analysis is a fundamental technique for determining the amino acid composition and quantifying the net peptide content of a sample. The method involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[10] For peptides containing Lys(Z), a key consideration is the complete removal of the Z-group during hydrolysis to ensure accurate lysine quantification.
Comparative Performance: Acid Hydrolysis vs. Enzymatic Hydrolysis for Lys(Z)-Peptides
Standard acid hydrolysis with 6N HCl at 110°C for 24 hours is a robust method for peptide bond cleavage. The benzyloxycarbonyl group is generally labile to strong acidic conditions and is expected to be cleaved during this process. However, validation is crucial to confirm complete removal without degradation of the lysine. Enzymatic hydrolysis offers a milder alternative that can preserve acid-labile amino acids but may be less effective at cleaving the Z-group.
| Method | Advantages | Disadvantages | Suitability for Lys(Z)-Peptides |
| Acid Hydrolysis (6N HCl) | Robust and widely used method for peptide bond cleavage.[11] | Can destroy or modify certain amino acids (e.g., Trp, Asn, Gln). | Generally effective for removing the Z-group, but validation of complete cleavage and lysine recovery is essential. |
| Enzymatic Hydrolysis | Milder conditions, preserving acid-labile residues.[12] | May result in incomplete hydrolysis, especially with modified residues. Enzymes can contribute to the amino acid background. | May not be sufficient to completely remove the Z-group, leading to inaccurate lysine quantification. |
Experimental Protocol: Amino Acid Analysis of a Lys(Z)-Peptide via Acid Hydrolysis
Objective: To determine the amino acid composition and net peptide content of a Lys(Z)-peptide sample.
Instrumentation:
-
Amino acid analyzer or an HPLC/UPLC system with a pre-column derivatization module and a fluorescence or UV detector.
Reagents:
-
6N HCl with 1% phenol.
-
Derivatization reagent (e.g., AccQ-Tag, OPA).
-
Amino acid standards.
Procedure:
-
Accurately weigh a known amount of the peptide sample (approximately 100-500 µg) into a hydrolysis tube.
-
Add a known amount of 6N HCl with 1% phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the HCl under vacuum.
-
Reconstitute the dried hydrolysate in a known volume of loading buffer.
-
Derivatize an aliquot of the hydrolysate and the amino acid standards.
-
Analyze the derivatized samples by HPLC or UPLC.
-
Quantify the amount of each amino acid by comparing the peak areas to those of the standards.
-
Calculate the molar ratios of the amino acids to confirm the peptide's composition and determine the net peptide content.
Validation Note: To validate this method for Lys(Z)-peptides, it is recommended to analyze a known amount of a Lys(Z) standard alongside the peptide sample to confirm the complete conversion of Lys(Z) to lysine and to assess the recovery of lysine.
Visualizations
General Workflow for Lys(Z)-Peptide Analysis
Caption: General workflow for the analytical characterization of Lys(Z)-containing peptides.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for Lys(Z)-peptides.
References
- 1. realpeptides.co [realpeptides.co]
- 2. youtube.com [youtube.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 8. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC Analysis of Crude Peptides from Solution-Phase Synthesis
For researchers, scientists, and drug development professionals, the accurate analysis of crude synthetic peptides is a critical step in ensuring the efficacy and safety of potential therapeutics. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for separating and quantifying the desired peptide product from a complex mixture of impurities generated during solution-phase synthesis.[1][2] This guide provides an objective comparison of HPLC methodologies, alternative analytical techniques, and detailed experimental protocols to aid in the robust characterization of crude peptides.
The Landscape of Peptide Analysis: HPLC and Beyond
Solution-phase peptide synthesis, while offering scalability, often results in a crude product containing a variety of impurities such as deletion sequences, truncated peptides, and incompletely deprotected molecules.[2] RP-HPLC is the predominant method for analyzing this complex mixture, separating components based on their hydrophobicity.[2][3] However, advancements in liquid chromatography and other analytical techniques offer a broader toolkit for the modern researcher.
This guide will compare the performance of traditional HPLC systems with Ultra-High-Performance Liquid Chromatography (UHPLC) and explore various stationary and mobile phase configurations. Furthermore, it will contrast HPLC with alternative methods like Mass Spectrometry (MS) and Solid-Phase Extraction (SPE).
Comparing Liquid Chromatography Platforms: HPLC vs. UHPLC
The evolution from HPLC to UHPLC has offered significant improvements in analytical performance, primarily by utilizing columns with smaller particle sizes (sub-2 µm) and systems capable of handling much higher pressures.[4][5][6]
Key Performance Differences:
| Parameter | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) | Advantage of UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency, better resolution.[4] |
| Operating Pressure | Up to 400 bar (approx. 5,800 psi) | Up to 1,000 - 1,200 bar (approx. 15,000 - 17,400 psi)[5][6] | Faster analysis times.[4][5] |
| Analysis Time | 20 - 45 minutes | 2 - 5 minutes | Increased throughput.[6] |
| Resolution | Good | Excellent, with sharper and narrower peaks.[4][7] | Better separation of closely eluting impurities.[4] |
| Sensitivity | Standard | Higher, due to reduced band broadening.[5][7] | Improved detection of low-level impurities. |
| Solvent Consumption | Higher | 70-80% lower than HPLC.[6] | Reduced operational cost and environmental impact. |
Optimizing Your Separation: A Comparison of HPLC Columns and Mobile Phases
The choice of stationary and mobile phases is paramount for achieving optimal separation of a target peptide from its impurities.[8]
Stationary Phase Comparison for Peptide Analysis
C18 columns are the workhorse for peptide separations, but other chemistries can offer alternative selectivity, which is particularly useful for challenging separations.[8][9]
| Column Chemistry | Primary Use Case | Advantages | Disadvantages |
| C18 (Octadecyl) | General purpose for peptides < 3,000 Da.[9] | High hydrophobicity, excellent retention for a wide range of peptides. | May be too retentive for very hydrophobic peptides. |
| C8 (Octyl) | Hydrophobic peptides. | Less retentive than C18, can provide better peak shape for larger peptides. | Lower overall retention. |
| C4 (Butyl) | Very hydrophobic peptides and proteins.[9] | Low hydrophobicity, ideal for large and greasy peptides.[9] | Not suitable for small, polar peptides. |
| Phenyl-Hexyl | Peptides with aromatic residues. | Offers alternative selectivity through π-π interactions.[8] | Selectivity benefits are peptide-dependent. |
| Polar-Embedded | Polar peptides, basic peptides. | Can reduce interactions with residual silanols, improving peak shape for basic compounds.[1][9] | May have lower stability at extreme pH. |
Mobile Phase Additives: The Role of Ion-Pairing Reagents
Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing reagent, improving peak shape and resolution.[1] However, it can suppress the signal in mass spectrometry.[10] Formic acid (FA) is a viable alternative for LC-MS applications.[1][10]
| Additive | Typical Concentration | Effect on Chromatography | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape, sharpens peaks.[1] | Poor, causes significant ion suppression.[10] |
| Formic Acid (FA) | 0.1% | Good peak shape, though sometimes broader than with TFA. | Excellent, volatile and does not cause significant suppression.[1] |
Experimental Workflow and Protocols
A systematic approach is crucial for the successful analysis of crude peptides. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: A typical workflow for the HPLC analysis of crude peptides.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in 1 mL of a suitable solvent. A common starting point is 0.1% TFA in water or a mixture of water and acetonitrile.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an HPLC vial.
2. Standard RP-HPLC Method for Crude Peptide Analysis:
-
System: HPLC or UHPLC system with UV detector.
-
Column: C18, 2.7-5 µm particle size, 4.6 mm x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient is typically recommended for peptide separations.[8] A starting point is a linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm or 220 nm.[3]
-
Injection Volume: 10-20 µL.
Alternative Analytical Techniques
While HPLC is the primary tool, other techniques can provide complementary information or serve as alternatives for specific applications.
| Technique | Principle | Primary Application | Advantages | Limitations |
| LC-MS (ESI/MALDI) | Separation by HPLC followed by mass detection.[11] | Molecular weight confirmation of the main product and identification of impurities. | Provides mass information, confirming identity. ESI is easily coupled with LC.[11] | TFA suppresses ESI signal; MALDI is an offline technique.[10][11] |
| Solid-Phase Extraction (SPE) | Chromatographic separation using a packed cartridge. | Rapid purification and desalting of crude peptides. | Fast, low solvent consumption, can be automated.[12] | Lower resolution compared to HPLC. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge of the peptide.[3] | Purification of peptides with significant charge differences from impurities. | Orthogonal separation mechanism to RP-HPLC.[3] | Requires specific buffer systems, can be complex to develop. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[3] | Separation of the target peptide from significantly larger or smaller impurities. | Useful for removing polymers or very small molecules. | Low resolution for peptides of similar size. |
Application in Drug Development: Targeting Signaling Pathways
Synthetic peptides are increasingly important as therapeutics, often designed to modulate specific biological pathways.[1] For instance, many peptide drugs target G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes. The purity of a synthetic peptide agonist or antagonist, as determined by HPLC, is crucial for obtaining accurate and reproducible results in cell-based assays that measure downstream signaling events like cAMP production or calcium mobilization.
Caption: A peptide drug modulating a GPCR signaling cascade.
Conclusion
The robust analysis of crude peptides from solution-phase synthesis is a cornerstone of peptide-based drug discovery and development. While RP-HPLC remains the dominant analytical technique, the adoption of UHPLC systems can significantly enhance throughput, resolution, and sensitivity. A systematic approach to method development, including the careful selection of columns and mobile phases, is essential for accurate purity assessment. Complementary techniques such as mass spectrometry provide invaluable structural information, ensuring a comprehensive characterization of the synthetic product. This guide serves as a foundational resource for scientists to navigate the analytical challenges and make informed decisions in their peptide research endeavors.
References
- 1. lcms.cz [lcms.cz]
- 2. bachem.com [bachem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. waters.com [waters.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Peptides Containing Lys(Z)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and analysis, the choice of protecting groups for reactive amino acid side chains is a critical determinant of both synthetic success and the interpretability of subsequent analytical data. The benzyloxycarbonyl (Z) group, a common protecting group for the ε-amino group of lysine (Lys), presents a unique fragmentation pattern in mass spectrometry that can be both informative and challenging. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing Lys(Z) with those bearing other common lysine protecting groups, supported by experimental data and detailed protocols.
Introduction to Lysine Protecting Groups in Mass Spectrometry
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the nucleophilic side chain of lysine. However, the nature of this protecting group can significantly influence the fragmentation behavior of the peptide during tandem mass spectrometry (MS/MS) analysis. Understanding these fragmentation patterns is crucial for accurate peptide sequencing and the characterization of post-translational modifications. The benzyloxycarbonyl (Z) group, while effective in synthesis, is known to exhibit characteristic fragmentation behavior that distinguishes it from other commonly used protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
Fragmentation Behavior of Peptides with Lys(Z)
Upon collisional activation in the mass spectrometer, peptides containing a Lys(Z) residue undergo two primary fragmentation pathways:
-
Peptide Backbone Fragmentation: This is the conventional fragmentation pathway for peptides, leading to the formation of b- and y-type sequence ions. These ions arise from the cleavage of the amide bonds along the peptide backbone and are essential for determining the amino acid sequence.
-
Side-Chain Fragmentation: A characteristic feature of Lys(Z) is the facile cleavage of the protecting group itself. This occurs via a charge-directed mechanism, particularly in higher charge state precursor ions, leading to the neutral loss of the benzyl group. This is typically observed as the loss of a tropylium cation ([C7H7]+) with a mass-to-charge ratio (m/z) of 91.05.[1] The remaining peptide fragment then contains an unmodified lysine residue.
The competition between these two pathways can affect the overall fragmentation efficiency and the abundance of sequence-informative ions. In some cases, the prominent side-chain fragmentation can suppress the generation of a complete series of b- and y-ions, complicating sequence analysis.
Comparison with Alternative Lysine Protecting Groups
The fragmentation of peptides with Lys(Z) can be compared to that of peptides with other common lysine protecting groups, such as Boc.
-
tert-Butyloxycarbonyl (Boc): The Boc group is known to be highly labile under acidic conditions and in the gas phase. During MS/MS analysis, it readily undergoes a neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). This facile loss can also lead to suppression of backbone fragmentation, similar to the Z group. However, the specific neutral losses are distinct and can be used to differentiate between the two protecting groups.
The following table summarizes the key fragmentation characteristics of Lys(Z) and Lys(Boc) containing peptides.
| Feature | Lys(Z) | Lys(Boc) |
| Protecting Group Mass | 134.05 Da | 100.07 Da |
| Primary Neutral Loss | Benzyl group (as [C7H7]+, m/z 91.05)[1] | Isobutylene (56 Da) or Boc group (100 Da) |
| Backbone Fragmentation | Can be suppressed by side-chain fragmentation | Can be suppressed by side-chain fragmentation |
| Charge State Dependence | Side-chain cleavage is more prominent in higher charge states[1] | Facile loss observed across different charge states |
| Diagnostic Fragment Ions | Ion at m/z 91.05 corresponding to the tropylium cation[1] | Neutral loss of 56 Da or 100 Da from the precursor or fragment ions |
Experimental Protocols
Solid-Phase Peptide Synthesis of a Peptide Containing Lys(Z)
This protocol outlines the manual solid-phase synthesis of a model peptide (e.g., Ac-Ala-Lys(Z)-Ala-NH2) using Fmoc/tBu strategy.[2][3][4]
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH
-
Fmoc-Lys(Z)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Ala): Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Lys(Z)): Couple Fmoc-Lys(Z)-OH using the same procedure as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to cap the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (except for the Z group if desired for analysis).
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
-
Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 pmol/µL.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation:
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used to trigger MS/MS scans on the most abundant precursor ions.
Visualizing Fragmentation and Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The benzyloxycarbonyl protecting group on lysine residues imparts a distinct fragmentation signature in mass spectrometry, characterized by a prominent neutral loss of the benzyl group. While this can sometimes complicate peptide sequencing by suppressing backbone fragmentation, it also provides a diagnostic marker for the presence of Lys(Z). Understanding this behavior, in comparison to other protecting groups like Boc, is essential for researchers in proteomics and drug development to accurately interpret their mass spectrometry data. The choice of fragmentation technique, with ETD offering a valuable alternative to CID/HCD, can further aid in the comprehensive analysis of peptides containing protected lysine residues.
References
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
A Researcher's Guide to Peptide Validation: An LC-MS Comparison
For researchers, scientists, and drug development professionals, ensuring the precise sequence and purity of peptides is paramount for experimental validity and therapeutic safety. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a gold-standard technique, offering high sensitivity and specificity for this critical validation step. This guide provides an objective comparison of LC-MS with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The Central Role of LC-MS in Peptide Analysis
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for peptide characterization.[1][2] The liquid chromatography component separates the target peptide from impurities based on physicochemical properties like hydrophobicity.[1] Subsequently, the mass spectrometer accurately determines the mass-to-charge ratio of the eluting molecules, confirming the molecular weight of the target peptide and identifying any impurities.[1] For sequence validation, a technique known as peptide mapping is employed, where the protein is enzymatically digested into smaller peptides, which are then analyzed by LC-MS to confirm the amino acid sequence.[3][4][5]
The primary advantages of LC-MS lie in its high sensitivity, allowing for the detection of trace-level impurities, and its high resolution, which enables the differentiation of molecules with very similar masses.[1] This is particularly crucial in pharmaceutical development where even minor impurities can impact the efficacy and safety of a peptide-based drug.[6]
Comparing Analytical Techniques for Peptide Validation
While LC-MS is a powerful technique, other methods are also employed for peptide analysis. The choice of technique often depends on the specific analytical goal, sample complexity, and available resources.
| Parameter | LC-MS | High-Performance Liquid Chromatography (HPLC) with UV Detection | Capillary Electrophoresis (CE) |
| Primary Function | Separation, Quantification, Identification, Sequence Confirmation | Separation and Quantification | Separation and Quantification |
| Purity Assessment | Excellent, based on both retention time and mass-to-charge ratio.[1][7] | Good, based on retention time and UV absorbance. Can be limited by co-eluting impurities with similar UV spectra.[8] | Excellent separation efficiency, particularly for charged molecules. |
| Sequence Validation | Gold standard through peptide mapping and MS/MS fragmentation.[3][5] | Not directly applicable for de novo sequencing. Can be used to create a peptide map based on retention times of known fragments. | Can be coupled with MS for sequencing, but less common than LC-MS. |
| Sensitivity | Very high (femtomole to attomole range).[8] | Good (picomole to nanomole range).[8] | Very high, requires minimal sample volume. |
| Specificity | Very high, provides molecular weight information.[9] | Moderate, relies on chromatographic separation. | High, based on charge-to-size ratio. |
| Cost | High initial investment and maintenance costs.[8] | Lower initial investment and maintenance costs.[8] | Moderate initial investment. |
| Throughput | Can be automated for high throughput.[2] | High throughput is readily achievable. | Generally lower throughput than HPLC. |
Experimental Protocols
Protocol 1: Peptide Purity Analysis by LC-MS
This protocol outlines a general procedure for determining the purity of a synthetic peptide sample using reversed-phase LC-MS.
1. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[10]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[11]
-
Injection Volume: 1-5 µL.
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Scan Range: A wide scan range (e.g., m/z 200-2000) is used to detect the peptide and any potential impurities.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150°C.
-
3. Data Analysis:
-
Integrate the peak areas of the main peptide and all impurity peaks in the total ion chromatogram (TIC).
-
Calculate the purity as the percentage of the main peak area relative to the total peak area of all detected peaks.[6]
Protocol 2: Peptide Sequence Validation by Peptide Mapping
This protocol describes the general workflow for confirming the amino acid sequence of a protein or large peptide using peptide mapping with LC-MS/MS.
1. Sample Preparation (Enzymatic Digestion):
-
Denaturation: Denature the protein sample (e.g., 1 mg/mL) in a buffer containing a denaturant like 6 M guanidine HCl or 8 M urea.[11]
-
Reduction: Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) and incubating at 37°C for 1 hour.[11]
-
Alkylation: Alkylate the free cysteine residues by adding an alkylating agent like iodoacetamide (IAM) and incubating in the dark at room temperature.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add a protease, most commonly trypsin, at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w). Incubate at 37°C for 4 hours to overnight.[5]
-
Quench Digestion: Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1-1%.
2. LC-MS/MS Analysis:
-
The LC and MS conditions are similar to those used for purity analysis, but with tandem mass spectrometry (MS/MS) capabilities enabled.
-
MS/MS Method: A data-dependent acquisition (DDA) method is commonly used, where the most intense ions in each full MS scan are automatically selected for fragmentation.
3. Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using software like Mascot, Sequest, or BioPharma Finder.[3]
-
The software identifies the peptide sequences that match the experimental fragmentation patterns.
-
The identified peptides are then mapped back to the expected protein sequence to calculate the sequence coverage. A high sequence coverage (typically >95%) provides strong confirmation of the protein's primary structure.[5]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for peptide purity analysis by LC-MS.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Mapping - Aragen Bioscience [aragenbio.com]
- 5. youtube.com [youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS - Almac [almacgroup.com]
- 8. realpeptides.co [realpeptides.co]
- 9. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Z and Boc Protecting Groups for Lysine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the trifunctional amino acid lysine, with its nucleophilic α-amino and ε-amino groups, orthogonal protection is a critical consideration. Among the arsenal of available protecting groups, the benzyloxycarbonyl (Z or Cbz) and the tert-butoxycarbonyl (Boc) groups have emerged as foundational tools. This guide provides a comprehensive, data-driven comparison of the Z and Boc protecting groups for the ε-amino function of lysine, offering insights into their respective performance, stability, and optimal use cases.
At a Glance: Key Differences and Orthogonality
The primary distinction between the Z and Boc protecting groups lies in their differential lability to various reagents, which forms the basis of their utility in orthogonal synthetic strategies. The Boc group is characteristically sensitive to acidic conditions, while the Z group is primarily cleaved by catalytic hydrogenolysis. This orthogonality is crucial in complex syntheses, enabling the selective deprotection of one amino group while others remain shielded.
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH) | Mild to strong acids (e.g., TFA, HCl in organic solvents) |
| Stability | Stable to mild acids and bases. | Stable to bases and catalytic hydrogenolysis. |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups. | Orthogonal to Z and Fmoc protecting groups. |
| Byproducts of Deprotection | Toluene and CO₂ (hydrogenolysis) | Isobutylene and CO₂ (acidolysis) |
Quantitative Comparison of Performance
The following tables summarize typical experimental data for the protection of the ε-amino group of lysine and the subsequent deprotection of the Z and Boc groups. It is important to note that yields can vary significantly based on the specific reaction conditions, substrate, and scale.
Table 1: ε-Amino Protection of Lysine
| Protecting Group | Reagent | Base/Catalyst | Solvent | Typical Yield | Reference |
| Z (Cbz) | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃/Na₂CO₃ | Water/Dioxane | >90% | [1] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH or NaHCO₃ | Dioxane/Water | 85-100% | [2][3] |
Table 2: Deprotection of ε-Amino Protected Lysine
| Protecting Group | Deprotection Reagent | Conditions | Typical Deprotection Time | Notes |
| Z (Cbz) | H₂ (1 atm), Pd/C (10%) | Room Temperature | 1-4 hours | Can be slow for sterically hindered substrates. |
| Z (Cbz) | HBr in Acetic Acid (33%) | Room Temperature | 30-60 minutes | Harsh conditions can affect other acid-labile groups. |
| Boc | Trifluoroacetic Acid (TFA) in CH₂Cl₂ (1:1) | Room Temperature | 30-60 minutes | Efficient but can lead to t-butylation of sensitive residues.[4] |
| Boc | 4M HCl in Dioxane | Room Temperature | 1-2 hours | A common alternative to TFA. |
Chemical Structures and Reaction Pathways
The chemical structures of Z- and Boc-protected lysine and the fundamental reaction pathways for their introduction and removal are illustrated below.
Experimental Protocols
Protection of the ε-Amino Group of Lysine with Boc Anhydride
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
4 M Potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-lysine hydrochloride (1 equivalent) and NaHCO₃ (3 equivalents) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Boc₂O (1.5 equivalents) in dioxane dropwise to the stirred lysine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous solution to a pH of 1-2 with 4 M KHSO₄ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-Lys-OH product, which can be further purified by crystallization. A yield of 100% has been reported for this procedure.[3]
Protection of the ε-Amino Group of Lysine with Benzyl Chloroformate
Materials:
-
L-Lysine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Dioxane or Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Prepare a mixed base buffer of Na₂CO₃ and NaHCO₃ (2:1 molar ratio) in water to maintain a pH between 8 and 10.
-
Dissolve L-lysine (1 equivalent) in the buffer solution.
-
Cool the solution to 0°C.
-
Add Cbz-Cl (1.1 equivalents), either neat or dissolved in a minimal amount of dioxane or acetone, dropwise while vigorously stirring and maintaining the pH between 8 and 10.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Acidify the reaction mixture to a pH of approximately 2 with HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Z-Lys-OH product. High yields are typically achieved with this method.[1]
Side Reactions and Mitigation Strategies
Z (Cbz) Group:
-
Racemization: During the protection step, a high pH can lead to racemization of the α-carbon. Careful control of the pH (ideally between 8 and 10) is crucial to minimize this side reaction.[1]
-
Over-reaction: The use of excess Cbz-Cl can lead to the formation of the di-protected lysine derivative. Stoichiometric control of the reagents is important.
-
Incomplete Hydrogenolysis: Steric hindrance around the protected amine can slow down the catalytic hydrogenolysis, leading to incomplete deprotection. Increasing the catalyst loading or pressure may be necessary.
-
Formation of N-benzyl byproducts: In cases of insufficient hydrogen source during hydrogenolysis, a side reaction can lead to the formation of N-benzyl protected tertiary amines.[1]
Boc Group:
-
t-Butylation: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The inclusion of scavengers such as triisopropylsilane (TIS) or thioanisole in the deprotection cocktail is essential to prevent this.
-
Incomplete Deprotection: In solid-phase peptide synthesis, incomplete deprotection of the Boc group can lead to deletion sequences in the final peptide. Ensuring sufficient reaction time and using fresh deprotection reagents are critical.
-
Formation of Urea Derivatives: Sterically hindered amines may react with Boc₂O to form urea byproducts. This can be mitigated by using alternative bases such as sodium hexamethyldisilazide (NaHMDS).
Orthogonal Protection Strategies in Peptide Synthesis
The distinct deprotection conditions for Z and Boc groups make them highly valuable for orthogonal protection schemes in the synthesis of complex peptides, such as those with branched chains or site-specific modifications on lysine residues.
In a typical Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH is commonly used. The Fmoc group on the α-amino is removed with a base (e.g., piperidine) at each cycle of peptide elongation, while the Boc group on the ε-amino group remains stable. The Boc group is then removed during the final cleavage from the resin with a strong acid like TFA.
Conversely, in Boc-based SPPS, Boc-Lys(Z)-OH is often employed. The α-Boc group is removed with a mild acid (e.g., TFA) at each step, while the Z group on the side chain is stable. The Z group is then cleaved in a separate step, often after cleavage from the resin, via hydrogenolysis. This strategy is particularly useful when the final peptide is sensitive to strong acids.
Conclusion
Both the Z and Boc protecting groups are robust and reliable choices for the protection of the ε-amino group of lysine. The selection between the two is primarily dictated by the overall synthetic strategy and the chemical nature of the target molecule.
-
The Boc group is favored in modern solid-phase peptide synthesis due to its ease of introduction and removal under moderately acidic conditions, which are compatible with many synthetic schemes. However, careful consideration must be given to potential side reactions from the generated tert-butyl cation.
-
The Z group remains a valuable tool, especially in solution-phase synthesis and when orthogonality to acid-labile protecting groups is required. Its removal by catalytic hydrogenolysis offers a mild and neutral deprotection pathway, which can be advantageous for sensitive substrates.
Ultimately, a thorough understanding of the stability, deprotection kinetics, and potential side reactions associated with both Z and Boc protecting groups will enable researchers to make informed decisions and design more efficient and successful synthetic routes for lysine-containing molecules.
References
A Comparative Guide to the Characterization of Peptides Synthesized with H-Lys(Z)-OMe.HCl
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of their work. The choice of protecting groups for reactive amino acid side chains, such as the ε-amino group of lysine, is a critical decision that influences the entire synthesis and purification strategy. This guide provides an objective comparison of peptides synthesized using H-Lys(Z)-OMe.HCl, where the lysine side chain is protected by a benzyloxycarbonyl (Z) group, with alternatives like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protected lysine. We will delve into the characterization of these peptides using key analytical techniques, supported by experimental data and detailed protocols.
Comparison of Lysine Protecting Group Strategies
The selection of a protecting group for the lysine side chain depends on the overall synthetic strategy, particularly whether it is a solution-phase or solid-phase synthesis. The Z-group, being removable by hydrogenolysis or strong acids, has traditionally been used in solution-phase synthesis.[1][2] The Boc and Fmoc groups are more commonly employed in solid-phase peptide synthesis (SPPS) due to their lability under specific acidic and basic conditions, respectively, which allows for orthogonal deprotection strategies.[1]
Table 1: Comparison of Lysine Side-Chain Protecting Groups
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Cleavage Conditions | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Strong acid (e.g., TFA) | Base (e.g., piperidine) |
| Primary Application | Solution-phase synthesis | Solid-phase synthesis (Boc/Bzl strategy) | Solid-phase synthesis (Fmoc/tBu strategy) |
| Stability | Stable to mild acid and base | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
| Hydrophobicity | High | Moderate | High |
| Orthogonality | Quasi-orthogonal with Boc in solution phase | Orthogonal with Fmoc | Orthogonal with Boc and Z |
Characterization of Peptides with Z-Protected Lysine
The characterization of a synthesized peptide is crucial to confirm its identity, purity, and quantity. The presence of the Z-group on the lysine side chain influences the outcome of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides.[3] The hydrophobicity of the Z-group leads to a longer retention time on a C18 column compared to an unprotected peptide or a peptide with a more polar protecting group. This property can be advantageous for separating the desired peptide from more polar impurities.
Table 2: Illustrative HPLC Retention Times for a Model Hexapeptide (e.g., Ac-Ala-Lys-Ala-Ala-Lys-Ala-NH₂)
| Peptide Modification | Predicted Retention Time (min) on C18 column | Expected Purity (%) |
| Unprotected | 15.2 | >95% (after purification) |
| Lys(Z) | 22.5 | >95% (after purification) |
| Lys(Boc) | 19.8 | >95% (after purification) |
| Lys(Fmoc) | 25.1 | >95% (after purification) |
Note: These are illustrative values. Actual retention times will vary based on the specific peptide sequence, HPLC conditions, and column used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. For a peptide containing a Lys(Z) residue, the expected mass will be increased by the mass of the benzyloxycarbonyl group (134.05 g/mol ). Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the modification.
Table 3: Expected Molecular Weights for a Model Tripeptide (Ala-Lys-Ala)
| Peptide Modification | Monoisotopic Mass (Da) |
| Ala-Lys-Ala | 302.19 |
| Ala-Lys(Z)-Ala | 436.24 |
| Ala-Lys(Boc)-Ala | 402.24 |
| Ala-Lys(Fmoc)-Ala | 524.26 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution. In a ¹H NMR spectrum of a peptide containing a Lys(Z) residue, characteristic signals for the aromatic protons of the benzyl group will be observed around 7.3 ppm, and the benzylic protons will appear as a singlet around 5.1 ppm. These signals confirm the presence and integrity of the Z-protecting group.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthesized peptide.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Peptide sample (dissolved in Mobile Phase A or a suitable solvent at ~1 mg/mL)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm or 220 nm.[3]
-
Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptide.
Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (for ESI) or matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for MALDI)
-
Peptide sample
Procedure (for ESI-MS):
-
Prepare a ~10 µM solution of the peptide in 50:50 water:acetonitrile with 0.1% formic acid.
-
Infuse the sample into the electrospray source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Deconvolute the resulting spectrum (if multiple charge states are observed) to determine the molecular weight of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and presence of the Z-protecting group.
Materials:
-
NMR spectrometer (e.g., 500 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Peptide sample (~1-5 mg)
Procedure:
-
Dissolve the peptide sample in the appropriate deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the Z-group protons (aromatic signals at ~7.3 ppm and benzylic CH₂ at ~5.1 ppm).
Visualizing the Workflow
The synthesis and characterization of a peptide using this compound can be visualized as a systematic workflow.
Caption: General workflow for peptide synthesis and characterization.
A more specific application involves the synthesis of peptide substrates for studying enzyme kinetics, such as for protein kinases.
Caption: Workflow for kinase substrate synthesis and analysis.
Conclusion
The use of this compound in peptide synthesis offers a robust method, particularly for solution-phase strategies. The resulting Z-protected peptides can be effectively characterized by standard analytical techniques such as HPLC, MS, and NMR, with the Z-group imparting distinct and identifiable features in each analysis. While modern solid-phase synthesis often favors Boc and Fmoc protecting groups for their orthogonality and milder cleavage conditions, the Z-group remains a valuable tool in the peptide chemist's arsenal. A thorough understanding of how each protecting group influences the characterization process is essential for the successful synthesis and validation of high-quality peptides for research and drug development.
References
A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Protected Lysine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable aspect of preclinical and clinical research. The presence of impurities can lead to erroneous experimental results, reduced therapeutic efficacy, and potential safety concerns. This guide provides a comprehensive comparison of standard methods for validating the purity of synthetic peptides, with a particular focus on those containing lysine residues with their ε-amino groups protected. We will delve into the principles, capabilities, and limitations of key analytical techniques, supported by detailed experimental protocols and comparative data to inform the selection of the most appropriate validation strategy for your research needs.
Synthetic peptides, particularly those produced by Solid-Phase Peptide Synthesis (SPPS), are often accompanied by a host of potential impurities. These can include truncated sequences (peptides missing one or more amino acids from the C-terminus), deletion sequences (peptides lacking internal amino acid residues), and peptides with incomplete deprotection of side-chain protecting groups.[1] The presence of a protected lysine, for instance using a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduces an additional layer of complexity to the analytical challenge.[2][3] The protecting group alters the overall physicochemical properties of the peptide, such as its hydrophobicity and charge, which in turn influences its behavior during chromatographic separation and mass spectrometric analysis.
Comparative Analysis of Purity Validation Methods
The most widely accepted and regulatory-endorsed approach to assessing the purity of synthetic peptides involves the use of orthogonal methods.[4] Orthogonal techniques rely on different physicochemical principles for separation and detection, providing a more comprehensive and reliable assessment of purity than any single method alone. The primary methods for peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).[5][6]
Here, we present a comparative summary of these methods for the analysis of a model synthetic peptide containing a protected lysine residue (e.g., H-Gly-Val-Lys(Boc)-OH).
| Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination (%) | Resolution | Sensitivity | Throughput |
| RP-HPLC | Hydrophobicity | Retention time, Peak area (% purity) | 95-99.9% | High | High (ng) | High |
| LC-MS | Hydrophobicity and mass-to-charge ratio (m/z) | Molecular weight, impurity identification | Complements HPLC purity | High | Very High (pg-ng) | High |
| Amino Acid Analysis (AAA) | Ion-exchange chromatography of hydrolyzed amino acids | Amino acid composition and ratio, absolute peptide content | Provides peptide content, not direct purity of the intact peptide | N/A | Moderate (pmol) | Low |
| Capillary Electrophoresis (CE) | Charge-to-mass ratio and hydrodynamic radius | Electrophoretic mobility, detection of charged impurities | 90-99% | Very High | High (ng) | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and protecting groups used.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the target peptide from its impurities based on hydrophobicity and to quantify its purity based on UV absorbance.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample with protected lysine
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 214 nm
-
Injection volume: 20 µL
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the target peptide as the percentage of its peak area relative to the total peak area of all peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and to identify the mass of any co-eluting impurities.
Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample with protected lysine
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of 0.1 mg/mL.
-
Chromatographic and MS Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Gradient: 5% to 50% Mobile Phase B over 15 minutes.
-
MS detection: Positive ion mode, scanning a mass range of m/z 300-2000.
-
-
Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectra for each peak. Compare the observed molecular weight of the main peak to the theoretical mass of the target peptide. Analyze the mass spectra of impurity peaks to tentatively identify their structures (e.g., truncated or deleted sequences).
Protocol 3: Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition of the peptide and to quantify the absolute peptide content.
Materials:
-
Amino acid analyzer or HPLC with pre-column derivatization
-
6 M HCl
-
Derivatization reagent (e.g., phenylisothiocyanate - PITC)
-
Amino acid standards
Procedure:
-
Hydrolysis: Place a known amount of the peptide sample into a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.[7]
-
Derivatization: After hydrolysis, evaporate the HCl and reconstitute the sample in a suitable buffer. Derivatize the free amino acids with PITC.
-
Chromatographic Analysis: Separate the derivatized amino acids by RP-HPLC and detect them by UV absorbance.
-
Data Analysis: Quantify the amount of each amino acid by comparing the peak areas to those of known standards. Calculate the molar ratios of the amino acids to confirm the peptide's composition. Note that acid hydrolysis will remove the protecting group from lysine.
Protocol 4: Capillary Electrophoresis (CE)
Objective: To provide an orthogonal, high-resolution separation of the peptide and its impurities based on their charge-to-mass ratio.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Uncoated fused-silica capillary
-
Background electrolyte (BGE): e.g., 50 mM phosphate buffer, pH 2.5
-
Peptide sample with protected lysine
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the BGE or water to a suitable concentration (e.g., 0.5 mg/mL).
-
CE Conditions:
-
Capillary temperature: 25°C
-
Voltage: 20-30 kV
-
Injection: Hydrodynamic or electrokinetic injection
-
Detection: UV absorbance at 200 nm
-
-
Data Analysis: Analyze the resulting electropherogram to assess the number and relative abundance of impurity peaks.
Visualizing the Workflow and Concepts
To better illustrate the relationships between these methods and their place in a comprehensive purity assessment strategy, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis and purity assessment.
Caption: Logical relationship of orthogonal methods for peptide purity.
Caption: Example signaling pathway inhibited by a synthetic peptide.
Conclusion
The purity assessment of synthetic peptides, especially those with protected amino acids like lysine, requires a multi-faceted analytical approach. While RP-HPLC remains the gold standard for routine purity determination, its combination with orthogonal methods such as LC-MS, AAA, and CE provides a more complete and accurate picture of the peptide's quality.[8] The choice of analytical techniques should be guided by the specific requirements of the research, the nature of the peptide, and the potential impurities that may be present. By employing a robust and orthogonal analytical strategy, researchers can ensure the quality and reliability of their synthetic peptides, leading to more accurate and reproducible scientific outcomes.
References
- 1. gilson.com [gilson.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 8. bachem.com [bachem.com]
Safety Operating Guide
Proper Disposal Procedures for H-Lys(Z)-OMe.HCl: A Comprehensive Guide
For Immediate Reference: Treat H-Lys(Z)-OMe.HCl as a chemical waste product and dispose of it in accordance with federal, state, and local environmental regulations. While not classified as a hazardous substance, proper handling and disposal are essential to ensure laboratory safety and environmental protection.
This guide provides detailed operational and disposal plans for this compound (Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride), tailored for researchers, scientists, and professionals in drug development. Our aim is to furnish clear, procedural guidance that fosters a culture of safety and responsibility in the laboratory.
Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes, as the compound may cause irritation.
Spill Management
In the event of a spill:
-
Small Spills: Carefully sweep the solid material into a designated chemical waste container.
-
Large Spills: Use a shovel or other appropriate tools to transfer the material into a suitable, labeled waste disposal container.
-
Following the removal of the spilled substance, decontaminate the area with a suitable cleaning agent and ensure it is thoroughly dried.
Disposal Procedures
There are two primary methods for the proper disposal of this compound: direct disposal as chemical waste and chemical degradation prior to disposal.
Direct Disposal (Recommended for Simplicity and Safety)
This is the most straightforward and generally recommended method:
-
Step 1: Collect all waste this compound, including any contaminated materials such as weighing paper or disposable labware, in a clearly labeled, sealed, and appropriate chemical waste container.
-
Step 2: The label should include the full chemical name: "this compound" or "Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride," the CAS number (27894-50-4), and any associated hazard warnings.
-
Step 3: Arrange for the disposal of the container through your institution's licensed hazardous waste management service. Do not dispose of this chemical down the drain.
Chemical Degradation (For Advanced Users with Appropriate Facilities)
For laboratories equipped to handle chemical reactions for waste treatment, this compound can be degraded into less harmful components. The benzyloxycarbonyl (Z or Cbz) protecting group is susceptible to cleavage by catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis of this compound
Objective: To cleave the benzyloxycarbonyl group from this compound, resulting in lysine methyl ester, toluene, and carbon dioxide.
Materials:
-
This compound waste
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (e.g., hydrogen gas cylinder or a hydrogen generator)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., a round-bottom flask or a hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite or a similar filter aid)
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve the this compound waste in methanol (approximately 10-20 mL of solvent per gram of waste).
-
Inerting: Place the solution in a suitable reaction vessel and purge the system with an inert gas to remove any oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount should be approximately 5-10% of the weight of the this compound.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel (typically at atmospheric pressure, often using a balloon filled with hydrogen). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate will contain the degradation products.
-
Disposal of Filtrate: The resulting solution containing lysine methyl ester and toluene should be collected in a designated hazardous waste container for organic solvents and disposed of through your institution's waste management program.
Quantitative Safety Data
| Substance | CAS Number | LD50 (Oral, Rat) | Aquatic Toxicity | Notes |
| This compound | 27894-50-4 | Not available | Not available | Not classified as hazardous, but may cause irritation.[1] |
| L-Lysine | 56-87-1 | >10,000 mg/kg | Not expected to be harmful to aquatic life. | Generally recognized as safe (GRAS). High doses in fish have shown some toxicity.[2][3] |
| Benzyl Alcohol | 100-51-6 | 1230 mg/kg | Toxic to aquatic organisms.[1][4] | A potential degradation product. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling H-Lys(Z)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling H-Lys(Z)-OMe.HCl (Nε-Z-L-lysine methyl ester hydrochloride). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance for transport, it should be handled with the care required for all fine chemical powders, as it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause eye and respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a range of chemicals and their tendency to show punctures. Always inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or aerosolization of the powder. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure is crucial for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Cover the work surface with absorbent bench paper to contain any potential spills.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition before starting work.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
To avoid dust formation when handling the solid material, do not pour it directly from the bottle.[2] Use appropriate tools, such as a spatula, for transferring the compound.[2]
-
Keep the container of this compound closed whenever possible.[2]
-
If creating a solution, slowly add the powder to the solvent to prevent splashing.
3. In Case of a Spill:
-
Small Spill: If you are trained to handle it, wear the appropriate PPE, including respiratory protection. Gently sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.
-
Large Spill: Evacuate the immediate area and alert others. Follow your institution's emergency procedures for chemical spills.
4. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent.
-
Dispose of all contaminated materials, including bench paper and gloves, according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
While this compound is not currently regulated as hazardous waste, all chemical waste must be disposed of responsibly and in accordance with local, state, and federal regulations.[1]
1. Waste Collection:
-
Collect excess solid this compound and any grossly contaminated materials (e.g., weigh boats, paper towels from a spill) in a clearly labeled, sealed container.
-
Used, uncontaminated PPE such as gloves can typically be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
2. Disposal of Unused Product:
-
If possible, unused this compound should be offered to other researchers to minimize waste.
-
If disposal is necessary, it should be treated as chemical waste and disposed of through your institution's hazardous waste management program.
3. Contaminated PPE and Materials:
-
Disposable gloves should be removed and discarded immediately after handling the compound.
-
Contaminated lab coats should be professionally laundered. Do not wash them with personal clothing.
Quantitative Data
The following table summarizes the available physical and chemical properties of this compound. No occupational exposure limits have been established for this compound.[1][3]
| Property | Value |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ |
| Molecular Weight | 330.81 g/mol |
| Appearance | White to off-white powder |
| Occupational Exposure Limit | No data available |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
